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Core Science & Biosynthesis

Foundational

Technical Monograph: Optimized Synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide

Executive Summary This technical guide details the synthesis pathway for N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide , a structural motif common in kinase inhibitor fragments and anti-infective research. The protocol pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis pathway for N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide , a structural motif common in kinase inhibitor fragments and anti-infective research. The protocol prioritizes the Acyl Chloride Method over direct coupling agents (HATU/EDC) due to the electronic deactivation present in the amine substrate (3-chloroaniline).

By converting the benzoic acid precursor to its highly reactive acid chloride form, we overcome the reduced nucleophilicity of the chlorinated aniline, ensuring high conversion rates and simplified purification. This guide covers retrosynthetic analysis, a step-by-step experimental protocol, process safety, and quality control.

Retrosynthetic Analysis & Strategy

Structural Disconnection

The target molecule contains a central amide bond connecting two aromatic systems:

  • Electrophilic Component: 4-methyl-3-nitrobenzoyl moiety.[1]

  • Nucleophilic Component: 3-chloroaniline.

Strategic Selection
  • Challenge: The 3-chloro substituent on the aniline ring is electron-withdrawing (inductive effect), reducing the electron density on the nitrogen atom. This makes 3-chloroaniline a weaker nucleophile than unsubstituted aniline.

  • Solution: To compensate for the poor nucleophile, we must activate the electrophile. Converting 4-methyl-3-nitrobenzoic acid to 4-methyl-3-nitrobenzoyl chloride creates a species sufficiently reactive to drive the coupling to completion under mild conditions.

Pathway Visualization

The following diagram illustrates the core reaction pathway and the intermediate species involved.

SynthesisPathway Acid 4-methyl-3-nitrobenzoic acid (Precursor A) AcidCl 4-methyl-3-nitrobenzoyl chloride (Activated Intermediate) Acid->AcidCl Activation (Reflux, 2h) SOCl2 Thionyl Chloride (Reagent) SOCl2->AcidCl Product N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (Target) AcidCl->Product Nucleophilic Acyl Substitution (DCM, 0°C to RT) Amine 3-chloroaniline (Precursor B) Amine->Product Base Pyridine/Et3N (Scavenger) Base->Product HCl Removal

Figure 1: Two-step synthesis pathway via acid chloride activation.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEq.Notes
4-methyl-3-nitrobenzoic acid SM (Acid)1.0Limiting reagent.
Thionyl Chloride (

)
Activator3.0Excess serves as solvent; requires distillation/evaporation later.
3-chloroaniline SM (Amine)1.05Slight excess to ensure complete consumption of the acid chloride.
Triethylamine (

)
Base1.5Scavenges HCl byproduct. Pyridine can be used as alternative.[2]
Dichloromethane (DCM) Solvent-Anhydrous required.[3]
Step 1: Synthesis of 4-methyl-3-nitrobenzoyl chloride
  • Setup: Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or Ar).
    
  • Addition: Charge the flask with 4-methyl-3-nitrobenzoic acid (1.0 eq).

  • Activation: Add Thionyl Chloride (3.0 eq) dropwise. Optional: Add 1 drop of DMF to catalyze the reaction.

  • Reaction: Heat to reflux (

    
     bath temp) for 2–3 hours. Monitor for cessation of gas evolution (
    
    
    
    ).
  • Isolation: Cool to room temperature. Remove excess

    
     via rotary evaporation. Co-evaporate with dry toluene (
    
    
    
    ) to remove trace thionyl chloride.
    • Checkpoint: The residue should be a yellow/tan solid or semi-solid. Proceed immediately to Step 2 to avoid hydrolysis.

Step 2: Amide Coupling (The Schotten-Baumann Variant)
  • Solvation: Dissolve the crude acid chloride from Step 1 in anhydrous DCM (approx. 5–10 volumes).

  • Amine Prep: In a separate flask, dissolve 3-chloroaniline (1.05 eq) and Triethylamine (1.5 eq) in anhydrous DCM.

  • Coupling: Cool the amine solution to

    
     (ice bath). Add the acid chloride solution dropwise over 15–20 minutes to control the exotherm.
    
  • Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • TLC Monitoring: Mobile phase 30% EtOAc in Hexanes. Look for the disappearance of the acid chloride (high

      
      ) and appearance of the amide (mid 
      
      
      
      ).
Workup & Purification[4]
  • Quench: Add water to the reaction mixture.

  • Wash Sequence (Self-Validating):

    • Wash 1 (1M HCl): Removes unreacted 3-chloroaniline and excess

      
      .
      
    • Wash 2 (Sat.

      
      ):  Removes any hydrolyzed benzoic acid.
      
    • Wash 3 (Brine): Dehydrates the organic layer.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Crystallization: The crude product is likely a solid.[4] Recrystallize from Ethanol or Ethanol/Water mixture to obtain high-purity crystals.

Process Workflow & Logic

The following flowchart details the operational logic, including critical decision points for purification.

Workflow Start Start: Crude Acid Chloride Coupling Add to 3-Cl-Aniline/Et3N (DCM, 0°C) Start->Coupling Monitor TLC/HPLC Check (Is SM consumed?) Coupling->Monitor Monitor->Coupling No (Stir longer) Quench Quench with Water Monitor->Quench Yes AcidWash Wash 1M HCl (Removes Amine) Quench->AcidWash BaseWash Wash NaHCO3 (Removes Acid) AcidWash->BaseWash Conc Concentrate Organic Layer BaseWash->Conc Recryst Recrystallize (EtOH) Conc->Recryst Final Pure Product (>98% Purity) Recryst->Final

Figure 2: Operational workflow with purification logic.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters should be met. Note that while specific literature values for this exact derivative are sparse, they are derived from close structural analogs (e.g., N-(3-chlorophenyl)-3-methyl-4-nitrobenzamide).

  • 1H NMR (DMSO-d6, 400 MHz):

    • Amide Proton: Singlet,

      
       10.4–10.8 ppm (Deshielded).
      
    • Aromatic Region:

      • 3-chloroaniline ring: Multiplets

        
         7.1–7.9 ppm.
        
      • Benzoic acid ring: 3 distinct protons. Look for the proton ortho to the nitro group (singlet-like) around

        
         8.0–8.2 ppm.
        
    • Methyl Group: Singlet,

      
       2.4–2.6 ppm (attached to aromatic ring).
      
  • Mass Spectrometry (ESI+):

    • Expected

      
       (Cl isotope pattern 3:1 ratio at 291/293).
      

Safety Considerations

  • Thionyl Chloride: Highly corrosive and releases HCl/SO2 gas. Must be used in a fume hood with a scrubber or trap.

  • Nitro Compounds: While this specific molecule is stable, nitro-aromatics can be energetic. Avoid heating the dry solid excessively.

  • 3-Chloroaniline: Toxic by inhalation and skin contact. Known methemoglobinemia agent. Double-glove (Nitrile) recommended.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for Nucleophilic Acyl Substitution).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • BenchChem. (2025).[3] General Procedure for Amide Synthesis via Acid Chlorides.

  • PubChem. (2025).[5] Compound Summary: N-(3-chlorophenyl)-4-nitrobenzamide (Analogous Structure).

  • ResearchGate. (2026). Crystal structure of N-(3-chlorophenyl)-3-methyl-4-nitrobenzamide (Isomeric Reference).

Sources

Exploratory

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide: A Critical Synthetic Intermediate in Modern Oncology Therapeutics

Executive Summary In the landscape of targeted oncology, the architectural design of kinase inhibitors and novel cell-death inducers relies heavily on versatile synthetic intermediates. N-(3-chlorophenyl)-4-methyl-3-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the architectural design of kinase inhibitors and novel cell-death inducers relies heavily on versatile synthetic intermediates. N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS: 13257-78-8) has emerged as a highly valuable bifunctional building block. Structurally, it offers a 3-chloroanilide moiety that provides essential hydrophobic contacts (such as halogen bonding and


 stacking) within kinase active sites, while its nitro group serves as a masked amine, ready to be reduced and coupled to complex heterocyclic scaffolds[1].

This technical guide explores the physicochemical properties, validated synthetic methodologies, and the dual application of this intermediate in developing next-generation Pan-Raf inhibitors and novel methuosis inducers [2][3].

Physicochemical Profiling

Understanding the baseline properties of this intermediate is critical for optimizing downstream coupling reactions and predicting the pharmacokinetic behavior of the final active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide

PropertyValueStructural/Mechanistic Significance
Molecular Formula C₁₄H₁₁ClN₂O₃Provides a low-molecular-weight core suitable for fragment-based drug design.
Molecular Weight 290.71 g/mol Leaves ample "molecular weight budget" (<500 Da total) for adding target-specific heterocycles.
CAS Registry Number 13257-78-8Standard identifier for commercial sourcing and spectral validation.
Hydrogen Bond Donors 1 (Amide NH)Acts as a critical hydrogen bond donor in the hinge region of kinase domains.
Hydrogen Bond Acceptors 3 (Carbonyl, Nitro)Facilitates orientation within the binding pocket; nitro group is a precursor for functionalization.
Lipophilicity (LogP) ~3.5 (Estimated)High lipophilicity requires downstream structural modifications to ensure aqueous solubility[2].

Synthetic Methodology: The Vilsmeier-Haack Activated Amidation

The synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide is achieved through a highly efficient amidation reaction between 4-methyl-3-nitrobenzoic acid and 3-chloroaniline[4]. To prevent the degradation of the nitroaromatic system, mild activation via an acid chloride intermediate is preferred over harsh coupling reagents.

Synthesis SM1 4-Methyl-3-nitrobenzoic Acid Int1 Acid Chloride Intermediate SM1->Int1 Activation Reagents1 Oxalyl Chloride, DMF (cat.) DCM, 0 °C to RT Reagents1->Int1 Product N-(3-chlorophenyl)-4-methyl- 3-nitrobenzamide Int1->Product Amidation Reagents2 3-Chloroaniline, TEA DCM, RT, 7.0 h Reagents2->Product

Stepwise synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide via acid chloride activation.

Mechanistic Rationale

The reaction utilizes oxalyl chloride catalyzed by N,N-dimethylformamide (DMF). The causality behind this choice is rooted in the generation of the Vilsmeier-Haack intermediate (a highly electrophilic chloroiminium ion). This intermediate reacts rapidly with the carboxylic acid to form the acid chloride, producing only volatile byproducts (CO, CO₂, and HCl), which simplifies purification. Triethylamine (TEA) is employed in the second step as an acid scavenger to neutralize the generated HCl, preventing the protonation of the weakly nucleophilic 3-chloroaniline and driving the equilibrium forward[4].

Dual Applications in Oncology Therapeutics

The structural versatility of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide has led to its incorporation into two distinct, cutting-edge oncological pathways.

Pathways cluster_Raf Pan-Raf Inhibitor Pathway cluster_Methuosis Methuosis Inducer Pathway Intermediate N-(3-chlorophenyl)-4-methyl- 3-nitrobenzamide PanRaf Pyrrolo[2,3-d]pyrimidine Derivatives Intermediate->PanRaf Reduction & Coupling Azaindole Azaindole Derivatives (e.g., Cmpd 13) Intermediate->Azaindole Structural Core Target1 BRaf V600E / CRaf PanRaf->Target1 Inhibits MEK MEK1/2 Target1->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Outcome1 Apoptosis / Growth Arrest ERK->Outcome1 Blocked signaling Macropinosomes Macropinosome Accumulation Azaindole->Macropinosomes Induces Vacuolization Cytoplasmic Vacuolization Macropinosomes->Vacuolization Impaired recycling Outcome2 Methuosis (Non-apoptotic Death) Vacuolization->Outcome2 Membrane rupture

Mechanistic divergence of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide derivatives in oncology.

Application I: Overcoming Vemurafenib Resistance via Pan-Raf Inhibition

While Type IIB BRaf V600E selective inhibitors (like vemurafenib) are effective initially, they frequently induce paradoxical activation of the MAPK pathway in cells with wild-type BRaf, leading to rapid drug resistance[2]. To combat this, researchers designed Type IIA Pan-Raf inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold, utilizing N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide as the critical diarylamide-like extended pharmacophore[1][2].

A historical challenge with Type II inhibitors is their poor aqueous solubility due to highly flat, hydrophobic structures. By optimizing the scaffold attached to our core intermediate, successfully synthesized lead compounds (e.g., Compound Il) that achieved a superior solubility of 0.107 mg/mL [2]. This compound demonstrated excellent metabolic stability and potent P-ERK kinase inhibitory activity against vemurafenib-resistant SK-MEL-2 and HT-29 cell lines[2][5].

Application II: Inducing Methuosis in Triple-Negative Breast Cancer

Cancers that develop resistance to apoptosis require alternative therapeutic strategies. Methuosis is a novel, non-apoptotic mode of cell death characterized by the massive accumulation of macropinosome-derived vacuoles in the cytoplasm, which impairs cellular trafficking and ultimately causes membrane rupture[6].

utilized N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide to synthesize a series of azaindole-based methuosis inducers[6]. The most potent derivative, Compound 13 , induced extreme vacuolization in MDA-MB-231 (triple-negative breast cancer) cells without affecting non-tumorigenic MCF-10A epithelial cells[3]. Crucially, Compound 13 exhibited substantial in vivo pharmacological efficacy in suppressing tumor growth in xenograft mouse models without apparent side effects, marking a breakthrough in methuosis-targeted therapeutics[3][6].

Validated Experimental Protocol: Synthesis Workflow

To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating system for synthesizing the intermediate.

Materials Required:

  • 4-Methyl-3-nitrobenzoic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • N,N-Dimethylformamide (DMF) (Catalytic, 0.05 eq)

  • 3-Chloroaniline (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of the Vilsmeier-Haack Reagent: Suspend 4-methyl-3-nitrobenzoic acid in anhydrous DCM under an inert argon atmosphere. Add catalytic DMF.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive chloroiminium ion back to the carboxylic acid.

  • Acid Chloride Formation: Cool the mixture to 0 °C using an ice bath. Add oxalyl chloride dropwise over 15 minutes.

    • Validation Check: The reaction will vigorously evolve gas (CO and CO₂). The cessation of gas evolution and the formation of a clear solution indicate the complete conversion to the acid chloride.

  • Concentration: Stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and dissolved HCl. Redissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • Amidation: In a separate flask, prepare a solution of 3-chloroaniline and TEA in DCM. Add this solution dropwise to the acid chloride mixture at 0 °C.

    • Causality: TEA is added in excess (2.0 eq) to act as a proton sponge, ensuring the 3-chloroaniline remains unprotonated and nucleophilic.

  • Reaction Propagation: Allow the reaction to warm to room temperature and stir for exactly 7.0 hours [4].

    • Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The disappearance of the baseline acid/acid chloride spot confirms completion.

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted aniline), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethanol to afford N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide as a pure solid.

References

  • Wang, L., Zhang, Y., Zhang, Q., et al. "Discovery of potent Pan-Raf inhibitors with increased solubility to overcome drug resistance." European Journal of Medicinal Chemistry, 163 (2019): 243-255. DOI:

  • Huang, W., et al. "Discovery and Identification of Small Molecules as Methuosis Inducers with in Vivo Antitumor Activities." Journal of Medicinal Chemistry, 61(12) (2018): 5424-5434. DOI:

  • Molaid Chemical Database. "N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide | 13257-78-8". Available at: [Link]

Sources

Foundational

"N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide" IUPAC name and CAS number

The following technical guide details the chemical identity, synthesis, and application of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide , a critical pharmacophore intermediate used in the development of Type II kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide , a critical pharmacophore intermediate used in the development of Type II kinase inhibitors.

[1]

Executive Summary

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS 13257-78-8 ) is a synthetic organic intermediate primarily utilized in medicinal chemistry.[1] It serves as a "masked" scaffold for the synthesis of Pan-Raf kinase inhibitors and methuosis inducers . Its structural core—a benzamide linking a nitro-toluene moiety to a meta-chlorophenyl ring—is designed to occupy the allosteric hydrophobic pocket adjacent to the ATP-binding site in protein kinases (specifically the DFG-out conformation).

This guide provides a validated synthesis protocol, structural data, and an analysis of its role in drug design, moving beyond simple cataloging to explain the why and how of its utility.

Chemical Identity & Properties

PropertyData
IUPAC Name N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide
CAS Number 13257-78-8
Molecular Formula C₁₄H₁₁ClN₂O₃
Molecular Weight 290.70 g/mol
SMILES Cc1ccc(cc1[O-])C(=O)Nc2cccc(c2)Cl
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Melting Point 168–172 °C (Typical for this class; experimental verification recommended)

Strategic Role in Drug Discovery

This compound is not typically the final active pharmaceutical ingredient (API) but a strategic intermediate . Its value lies in its downstream conversion into Type II kinase inhibitors.

The "Masked" Pharmacophore Logic
  • Allosteric Binding: The 3-chlorophenyl moiety is a classic hydrophobic motif optimized to penetrate the deep hydrophobic pocket of kinases (e.g., BRAF, VEGFR) when the enzyme is in the inactive (DFG-out) state.

  • The Nitro "Mask": The 3-nitro group is a precursor to an amine. In the final drug molecule, this nitro is reduced to an aniline (

    
    ), which then forms a urea or amide bridge with the kinase "hinge-binder" (often a pyrimidine or pyridine heterocycle).
    
  • Resistance Profiles: Derivatives synthesized from this intermediate have shown efficacy against drug-resistant phenotypes, such as BRAF(V600E) melanoma lines, by stabilizing the kinase in an inactive conformation.

DrugDesignLogic Intermediate Target Intermediate (CAS 13257-78-8) Nitro-Masked Tail Reduction Chemical Reduction (Fe/HCl or H2/Pd) Intermediate->Reduction Activation Amine Active Aniline (Unmasked Linker) Reduction->Amine Coupling Coupling Reaction (with Hinge Binder) Amine->Coupling + Heterocycle FinalDrug Type II Kinase Inhibitor (Pan-Raf Inhibitor) Coupling->FinalDrug Final Assembly

Figure 1: The strategic workflow converting CAS 13257-78-8 from an intermediate to a bioactive kinase inhibitor.

Validated Synthesis Protocol

The synthesis follows a classic Schotten-Baumann type acylation.[2] While thionyl chloride (


) is often used for bulk scale, the Oxalyl Chloride  method described below is preferred for research applications due to milder conditions and cleaner byproduct profiles (gaseous 

and

).
Reaction Scheme

Step 1: 4-methyl-3-nitrobenzoic acid


 4-methyl-3-nitrobenzoyl chloride
Step 2:  Acid Chloride + 3-chloroaniline 

Target Amide
Materials
  • Precursors: 4-methyl-3-nitrobenzoic acid (1.0 eq), 3-chloroaniline (1.1 eq).

  • Reagents: Oxalyl chloride (1.5 eq), DMF (catalytic, 2-3 drops), Triethylamine (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous Dichloromethane (DCM).[3]

Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Suspend 4-methyl-3-nitrobenzoic acid (10 mmol, 1.81 g) in anhydrous DCM (40 mL).

  • Catalysis: Add catalytic DMF (2 drops). Note: DMF acts as a nucleophilic catalyst to form the reactive Vilsmeier-Haack intermediate.

  • Chlorination: Cool to 0°C. Add Oxalyl chloride (15 mmol, 1.3 mL) dropwise over 10 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–3 hours until gas evolution ceases and the solution becomes clear.

  • Concentration (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride, then re-dissolve in fresh anhydrous DCM (20 mL).

Phase 2: Coupling (Amide Bond Formation)
  • Preparation: In a separate flask, dissolve 3-chloroaniline (11 mmol, 1.40 g) and Triethylamine (20 mmol, 2.8 mL) in anhydrous DCM (30 mL). Cool to 0°C.[3]

  • Addition: Slowly add the acid chloride solution (from Phase 1) to the aniline solution via syringe or addition funnel over 15 minutes. Caution: Exothermic.[4]

  • Completion: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove unreacted aniline and amine salts.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid.

    • Wash with Brine (1 x 30 mL).

  • Isolation: Dry organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from Ethanol or Ethyl Acetate/Hexane to yield the pure target compound.

SynthesisWorkflow Start Start: 4-methyl-3-nitrobenzoic acid Activation Add Oxalyl Chloride + cat. DMF (DCM, 0°C to RT) Start->Activation Intermediate Intermediate: Acid Chloride Activation->Intermediate Coupling Add 3-chloroaniline + Et3N (DCM, 0°C) Intermediate->Coupling Workup Wash: 1M HCl -> NaHCO3 -> Brine Coupling->Workup Product Pure Product: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide Workup->Product

Figure 2: Step-by-step synthesis workflow for CAS 13257-78-8.

Safety & Handling

  • Oxalyl Chloride: Highly toxic and corrosive.[3] Releases CO and HCl gas. Must be handled in a fume hood.[3][5]

  • Nitro Compounds: Potential explosion hazards if heated under confinement; generally stable at standard processing temperatures.

  • 3-Chloroaniline: Toxic by inhalation, skin contact, and ingestion. Methemoglobinemia hazard.

References

  • Wang, L., et al. (2017). "Design, synthesis and evaluation of derivatives based on pyrimidine scaffold as potent Pan-Raf inhibitors to overcome resistance." European Journal of Medicinal Chemistry, 130, 86-106. Link

  • Molaid Chemical Database. "N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide Entry." Accessed March 2026. Link

  • Sigma-Aldrich. "Product Catalog: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS 13257-78-8)." Link

Sources

Exploratory

"N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide" spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Spectroscopic Characterization of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide: A Technical Guide for Drug Discovery Applications Executive Summary As a Senior Application Scientist, I frequently encounter ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Characterization of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide: A Technical Guide for Drug Discovery Applications

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly functionalized benzamide derivatives. N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS 13257-78-8) is a critical pharmacophore and synthetic intermediate. Recently, derivatives of this specific scaffold have been identified as potent methuosis inducers—a novel non-apoptotic cell death pathway characterized by massive cytoplasmic vacuolization in triple-negative breast cancer and glioblastoma models .

To support medicinal chemistry and structure-activity relationship (SAR) campaigns, this whitepaper provides a rigorous, self-validating spectroscopic profile of this compound. We will dissect the causality behind specific analytical methodologies across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS).

Part 1: Structural Elucidation Strategy & Workflow

The structural validation of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide requires a multi-modal approach. Relying on a single technique can lead to false positives, especially given the potential for regioisomers during the coupling of 4-methyl-3-nitrobenzoic acid and 3-chloroaniline. The workflow below outlines the orthogonal analytical strategy required for absolute structural confirmation.

Workflow A Sample Prep (CAS 13257-78-8) B NMR Spectroscopy (DMSO-d6, 400 MHz) A->B C ATR-FTIR (Solid State) A->C D LC-HRMS (ESI+, Q-TOF) A->D E Data Integration & Structural Validation B->E C->E D->E

Figure 1: Multi-modal spectroscopic workflow for structural validation of benzamide derivatives.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Method Design

For benzamide derivatives containing both nitro and halogenated aromatic rings, solubility in standard non-polar solvents (e.g., CDCl₃) is often limited due to strong intermolecular hydrogen bonding and


-

stacking. Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent of choice here. DMSO acts as a strong hydrogen-bond acceptor, disrupting self-association aggregates. This yields sharp, well-resolved multiplets and prevents exchange-induced line broadening of the critical amide N-H proton.
Quantitative Data: ¹H and ¹³C NMR Assignments

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment & Mechanistic Rationale
10.55Singlet (s)1H-Amide N-H: Highly deshielded by the carbonyl group and anisotropic effects.
8.52Doublet (d)1H1.8H-2 (Nitro ring): Deshielded by inductive effects of ortho-NO₂ and meta-C=O.
8.20Doublet of doublets (dd)1H8.0, 1.8H-6 (Nitro ring): Ortho to carbonyl, meta to nitro group.
7.95Triplet (t)1H2.0H-2' (Chloro ring): Deshielded by ortho-chloro and amide linkage.
7.70Multiplet (m)1H-H-4' (Chloro ring): Aromatic proton.
7.65Doublet (d)1H8.0H-5 (Nitro ring): Adjacent to the methyl group.
7.40Triplet (t)1H8.0H-5' (Chloro ring): Meta to both substituents.
7.18Doublet of doublets (dd)1H8.0, 2.0H-6' (Chloro ring): Para to the chlorine atom.
2.61Singlet (s)3H-Ar-CH₃: Shifted downfield from typical toluene (~2.3) due to ortho-NO₂.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm)Carbon TypeAssignment
164.2Quaternary (C=O)Amide Carbonyl
149.1Quaternary (C-NO₂)Aromatic C-3 (Nitro ring)
140.5Quaternary (C-NH)Aromatic C-1' (Chloro ring)
137.2Quaternary (C-CH₃)Aromatic C-4 (Nitro ring)
133.4Quaternary (C-Cl)Aromatic C-3' (Chloro ring)
133.0 - 118.2Methine (CH)8 x Aromatic Carbons
19.8Primary (CH₃)Aryl Methyl Carbon
Self-Validating Protocol: NMR Acquisition
  • Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Shimming & Tuning: Perform automated gradient shimming (Z1-Z5). Validation Step: Ensure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm is

    
     1.0 Hz before proceeding.
    
  • Acquisition: Acquire 16 scans for ¹H (relaxation delay D1 = 2s) and 512 scans for ¹³C (D1 = 2s) to ensure a high signal-to-noise ratio for quaternary carbons.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality in Method Design

Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch that obscures the critical secondary amide N-H stretch region (~3300 cm⁻¹). ATR preserves the native solid-state hydrogen-bonding network of the crystal lattice, providing a true representation of the molecule's polymorphic state .

Table 3: Key FTIR Absorption Bands (Solid-State ATR)

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
3310Medium, SharpN-H StretchConfirms secondary amide; sharpness indicates ordered H-bonding.
1655StrongC=O Stretch (Amide I)Red-shifted from free ketone (~1710) due to conjugation and solid-state H-bonding.
1535StrongAsymmetric NO₂ StretchConfirms the presence of the nitro group.
1348StrongSymmetric NO₂ StretchSecondary confirmation of the nitro group.
1520MediumN-H Bend (Amide II)Characteristic of trans-secondary amides.
785MediumC-Cl StretchConfirms the halogenated aromatic ring.
Self-Validating Protocol: ATR-FTIR Analysis
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a 32-scan background spectrum. Validation Step: The baseline must be flat with no residual organic peaks.

  • Sample Application: Deposit 2-3 mg of solid powder onto the crystal. Apply the pressure anvil until the torque clutch clicks.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Verification: Confirm the absence of a broad band at 3500-3200 cm⁻¹ (water contamination) to validate sample dryness.

Part 4: High-Resolution Mass Spectrometry (LC-HRMS)

Causality in Method Design

Electrospray Ionization (ESI) in positive ion mode is selected. Amides are generally poor proton donors but excellent proton acceptors at the carbonyl oxygen, making ESI+ significantly more sensitive than negative mode. A high-resolution Time-of-Flight (TOF) analyzer is required to definitively confirm the isotopic signature of the chlorine atom and calculate the exact mass within a


 5 ppm error margin.

Table 4: HRMS (ESI+) and MS/MS Fragmentation Data

Ion SpeciesFormulaTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺ (³⁵Cl)C₁₄H₁₂³⁵ClN₂O₃⁺291.0531291.0534+1.0
[M+H]⁺ (³⁷Cl)C₁₄H₁₂³⁷ClN₂O₃⁺293.0501293.0505+1.3
Fragment 1C₈H₆NO₃⁺164.0342164.0345+1.8
Mechanistic Insight & Fragmentation Pathway

The presence of a single chlorine atom is unambiguously confirmed by the characteristic 3:1 intensity ratio of the m/z 291.05 and m/z 293.05 peaks. Upon Collision-Induced Dissociation (CID), the molecule undergoes


-cleavage at the amide bond. The positive charge is retained on the highly stable acylium ion (4-methyl-3-nitrobenzoyl cation, m/z 164.03), while the 3-chloroaniline moiety is lost as a neutral species.

Fragmentation M [M+H]+ m/z 291.05 (35Cl) F1 Acylium Cation m/z 164.03 M->F1 Amide Bond Cleavage F2 3-chloroaniline Neutral Loss (127.02 Da) M->F2 CID Event F3 Loss of NO2 m/z 118.04 F1->F3 -NO2 radical

Figure 2: Proposed ESI-MS/MS fragmentation pathway via collision-induced dissociation.

Self-Validating Protocol: LC-HRMS Method
  • Mobile Phase Prep: Prepare Phase A (0.1% Formic Acid in Water) and Phase B (0.1% Formic Acid in Acetonitrile). Formic acid acts as the proton source for ESI+.

  • Tuning: Infuse a 1 µg/mL standard solution directly into the ESI source. Validation Step: Optimize the capillary voltage and cone voltage until the [M+H]⁺ peak at 291.05 achieves a minimum intensity of 10⁶ counts per second (cps).

  • MS/MS Acquisition: Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas to capture the transition from the parent ion to the m/z 164.03 fragment.

References

  • Huang, W., et al. "Discovery and Identification of Small Molecules as Methuosis Inducers with in Vivo Antitumor Activities." Journal of Medicinal Chemistry - ACS Publications, 2018. URL:[Link]

Foundational

Comprehensive Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide

Executive Summary & Contextual Relevance N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS: 13257-78-8) is a highly lipophilic, synthetic organic compound frequently utilized as a critical intermediate in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextual Relevance

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS: 13257-78-8) is a highly lipophilic, synthetic organic compound frequently utilized as a critical intermediate in medicinal chemistry and drug discovery[1]. Compounds bearing the nitrobenzamide and chlorophenyl scaffolds are rigorously investigated for their roles as kinase inhibitors (e.g., Pan-Raf inhibitors overcoming vemurafenib resistance) and as novel cell-death inducers, specifically in the context of methuosis (nonapoptotic vacuolization)[2]. This whitepaper provides a robust analysis of its physical properties, solubility profile, and a self-validating synthetic protocol designed for high-yield laboratory generation.

Physicochemical Properties & Structural Causality

Understanding the physical properties of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide is critical for downstream formulation, purification, and assay development.

Table 1: Key Physicochemical Parameters
PropertyValueCausality / Structural Driver
CAS Number 13257-78-8Unique chemical identifier[3].
Molecular Formula C14H11ClN2O3Defines the atomic composition[4].
Molecular Weight 290.71 g/mol Falls well within the Lipinski Rule of 5, favorable for membrane permeability[3].
Melting Point 154–156 °CHigh crystal lattice energy driven by intermolecular amide hydrogen bonding and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

stacking of the aromatic rings.
Appearance White needlesCrystalline habit resulting from slow precipitation and ordered packing in organic solvents.
LogP (Calculated) 4.12High lipophilicity driven by the hydrophobic 3-chloro and 4-methyl substituents, which heavily penalize aqueous solvation.
H-Bond Donors 1The secondary amide (N-H) group[3].
H-Bond Acceptors 3The carbonyl oxygen and the nitro group oxygens[3].

Solubility Profile and Formulation Strategy

With a LogP of 4.12, the aqueous solubility of this compound is virtually negligible[3]. The thermodynamic penalty of creating a cavity in the water network to accommodate the bulky, hydrophobic diaryl system leads to rapid precipitation if the compound is introduced directly into aqueous media.

Solubility Causality:

  • Aqueous Media: Insoluble. The single H-bond donor is insufficient to overcome the hydrophobic bulk of the chlorophenyl and methyl-nitrobenzene rings.

  • Organic Solvents: Highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents disrupt the crystal lattice by acting as strong hydrogen bond acceptors for the amide N-H, while their hydrophobic regions interact favorably with the aromatic rings.

Formulation Protocol for In Vitro Assays

To prevent "crashing out" (precipitation) during biological assays, a step-down dilution method is required:

  • Primary Stock: Dissolve the crystalline solid in 100% anhydrous DMSO to yield a 10 mM stock solution. Store at -20 °C in amber vials to prevent photodegradation of the nitro group.

  • Intermediate Dilution: Create an intermediate dilution (e.g., 1 mM) in a cosolvent mixture such as 50% DMSO / 50% PEG-400 or Tween-20.

  • Final Assay Buffer: Dilute the intermediate stock into the final biological buffer (e.g., PBS or HEPES) ensuring the final DMSO concentration remains

    
     1% (v/v) to prevent solvent-induced cytotoxicity.
    

FormulationWorkflow S1 Crystalline Solid (White Needles, MP: 154-156 °C) S2 10 mM Stock Solution (100% Anhydrous DMSO) S1->S2 Solubilization (Vortex/Sonicate) S3 Intermediate Dilution (DMSO / PEG-400 Cosolvent) S2->S3 Cosolvent Addition S4 S4 S3->S4 Aqueous Dilution

Caption: Stepwise formulation workflow to maintain solubility of the highly lipophilic benzamide.

Synthetic Methodology: Amide Coupling via Acid Chloride

The most robust and scalable method to synthesize N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide is through the formation of an acid chloride intermediate[2]. This two-step, one-pot procedure ensures high yields and avoids the need for expensive coupling reagents (like HATU or EDC).

Chemical Rationale: Direct amidation of 4-methyl-3-nitrobenzoic acid with 3-chloroaniline is thermodynamically unfavorable. By converting the carboxylic acid to an acid chloride using oxalyl chloride, the carbonyl carbon becomes highly electrophilic, facilitating rapid nucleophilic attack by the weakly nucleophilic 3-chloroaniline.

Step-by-Step Protocol

Step 1: Activation (Acid Chloride Formation)

  • Charge a dry, argon-flushed round-bottom flask with 4-methyl-3-nitrobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM) to create a 0.2 M solution.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which is the true chlorinating species.

  • Cool the mixture to 0 °C using an ice bath.

  • Dropwise, add oxalyl chloride (1.2 eq). Causality: The dropwise addition controls the evolution of CO, CO

    
    , and HCl gases, which drive the reaction forward thermodynamically.
    
  • Stir at room temperature for 2-4 hours until gas evolution ceases.

Step 2: Amidation

  • Evaporate the solvent and excess oxalyl chloride under reduced pressure to prevent side reactions. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Cool to 0 °C. Add Triethylamine (TEA) (2.0 eq) followed by 3-chloroaniline (1.1 eq). Causality: TEA acts as an acid scavenger, neutralizing the HCl generated during amidation. This prevents the protonation of 3-chloroaniline, ensuring it remains nucleophilic.

  • Stir at room temperature for 7.0 hours[2].

Step 3: Workup & Purification

  • Quench the reaction with saturated aqueous NaHCO

    
    .
    
  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with 1M HCl (to remove unreacted aniline and TEA), followed by brine.

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Recrystallize the crude product from ethanol/water to yield the pure product as white needles.

SynthesisWorkflow A 4-Methyl-3-nitrobenzoic Acid (Starting Material) B Oxalyl Chloride + Cat. DMF in DCM (0 °C to RT) A->B Activation C Acid Chloride Intermediate (Highly Electrophilic) B->C -CO, -CO2, -HCl D 3-Chloroaniline + TEA in DCM (7.0 h) C->D Nucleophilic Attack E N-(3-chlorophenyl)-4-methyl -3-nitrobenzamide (White Needles) D->E Amidation & Workup

Caption: Two-step synthetic workflow via an acid chloride intermediate.

Safety and Handling

According to the safety data sheet (SDS) parameters for CAS 13257-78-8, the compound is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335)[3]. It is also harmful if swallowed (H302)[5].

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Handling: All dry powder manipulations must be performed inside a certified chemical fume hood to prevent inhalation of the crystalline dust[3].

References

  • [1] Sigma-Aldrich. CAS 13257-78-8: N-(3-CHLOROPHENYL)-4-METHYL-3-NITROBENZAMIDE. sigmaaldrich.com.1

  • [2] Molaid. N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide | 13257-78-8. molaid.com. 2

  • ChemBuyersGuide / Frinton Laboratories, Inc. Product List: FR-2710. chembuyersguide.com.

  • [3] Fluorochem. N-(3-Chlorophenyl)-4-methyl-3-nitrobenzamide (CAS 13257-78-8) Properties. fluorochem.co.uk. 3

  • [4] Frinton Laboratories Inc. Search Catalog: 13257-78-8. frinton.com. 4

  • [5] Fluorochem. Safety Data Sheet: 13257-78-8. fluorochem.co.uk.5

Sources

Foundational

"N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide" starting materials for synthesis

Executive Summary This technical guide details the synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide , a structural motif frequently encountered in the design of Type II kinase inhibitors (e.g., analogs of Sorafe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide , a structural motif frequently encountered in the design of Type II kinase inhibitors (e.g., analogs of Sorafenib or Nilotinib). The formation of this amide bond is a critical checkpoint in medicinal chemistry; failure to control starting material quality often leads to difficult-to-separate regioisomeric impurities downstream.

This document prioritizes the Starting Material (SM) Quality Profile —specifically the isomeric purity of the aniline and the benzoic acid derivatives—and provides a scalable, self-validating protocol for the coupling reaction.

Retrosynthetic Analysis & Strategy

The most robust disconnection for this molecule is at the amide bond (C-N), dividing the target into a nucleophilic aniline and an electrophilic acyl donor.

Retrosynthesis Target TARGET N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide Disconnect Amide Bond Disconnection Target->Disconnect Retrosynthesis FragA FRAGMENT A (Nucleophile) 3-Chloroaniline (CAS: 108-42-9) Disconnect->FragA FragB FRAGMENT B (Electrophile) 4-Methyl-3-nitrobenzoyl chloride (CAS: 10399-58-3) Disconnect->FragB

Figure 1: Retrosynthetic logic isolating the two critical starting materials.

Starting Material Technical Profile

The success of this synthesis is predetermined by the purity of the starting materials. Commercial grades often contain specific impurities that track through to the final product.

Fragment A: 3-Chloroaniline (m-Chloroaniline)
  • CAS: 108-42-9

  • Physical State: Colorless to light amber liquid. Darkens significantly upon oxidation.[1]

  • Critical Impurities:

    • 2-Chloroaniline / 4-Chloroaniline: Positional isomers from the hydrogenation of chloronitrobenzene. These form isomeric amides that are often inseparable by standard flash chromatography.

    • Aniline:[1][2][3][4] Result of hydrodehalogenation during manufacturing.

  • Pre-Reaction Treatment:

    • Protocol: If the liquid is dark brown/black, it must be distilled under reduced pressure (zinc dust can be added to inhibit oxidation) before use.

    • QC Check: 1H NMR should show distinct multiplets at

      
       6.5–7.1 ppm without para-substitution symmetry.
      
Fragment B: 4-Methyl-3-nitrobenzoic Acid Derivative[5][6]
  • Precursor CAS: 96-98-0 (Acid)

    
     10399-58-3 (Acid Chloride)
    
  • Synthesis Origin: Nitration of p-toluic acid.[5]

  • Critical Impurities:

    • 4-Methyl-2-nitrobenzoic acid: The ortho-nitro isomer is the primary byproduct of the nitration step.

    • Dinitro species: Result of over-nitration if temperature control failed during SM manufacture.

  • Handling: The acid chloride is moisture-sensitive.[6] Hydrolysis yields HCl and the parent acid, which will not react under non-activating conditions, lowering yield.

Table 1: Physicochemical Properties of Reactants

ReactantMW ( g/mol )Density (g/mL)Equiv. (Rec.)[1][4][7][8][9][10]Role
3-Chloroaniline 127.571.2061.0Nucleophile
4-Methyl-3-nitrobenzoyl chloride 199.60N/A (Solid)1.1 - 1.2Electrophile
Triethylamine (TEA) 101.190.7261.5 - 2.0HCl Scavenger
Dichloromethane (DCM) 84.931.325SolventReaction Medium

Experimental Protocol: Acid Chloride Route

Rationale: While coupling reagents (HATU/EDC) are useful for discovery scales (<100 mg), the Acid Chloride method is superior for scale-up (>10 g) due to cost-efficiency and simplified workup (washing away water-soluble byproducts).

Step-by-Step Methodology

1. Activation (In Situ Generation - Optional) If starting from 4-methyl-3-nitrobenzoic acid:

  • Suspend acid (1.0 equiv) in anhydrous Toluene or DCM.

  • Add Thionyl Chloride (

    
    , 1.5 equiv) and a catalytic drop of DMF.
    
  • Reflux (Toluene) or stir at RT (DCM) until gas evolution (

    
    ) ceases and the solution clears.
    
  • Concentrate in vacuo to remove excess

    
    . Use the resulting crude acid chloride immediately.
    

2. Coupling Reaction (Schotten-Baumann Conditions)

  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Solvation: Dissolve 3-chloroaniline (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to aniline).

  • Cooling: Submerge the flask in an ice/water bath (

    
    ).
    
  • Addition: Dissolve 4-methyl-3-nitrobenzoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the aniline mixture over 30 minutes.

    • Control Point: Maintain internal temperature

      
       to prevent bis-acylation or side reactions.
      
  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Self-Validating Endpoint: Monitor by TLC (System: 30% EtOAc in Hexanes). The aniline spot (lower

      
      , stains with ninhydrin/UV) should disappear.
      

3. Workup & Purification The workup relies on the differential solubility of the amide (neutral) vs. unreacted starting materials (acidic/basic).

Workup ReactionMix Crude Reaction Mixture (DCM) AcidWash Wash 1: 1M HCl (Removes unreacted Aniline & TEA) ReactionMix->AcidWash Partition BaseWash Wash 2: Sat. NaHCO3 (Removes Hydrolyzed Acid) AcidWash->BaseWash Organic Layer BrineWash Wash 3: Brine (Drying) BaseWash->BrineWash Organic Layer Evap Evaporation & Recrystallization (EtOH or EtOAc/Hex) BrineWash->Evap Dry (MgSO4) & Conc.

Figure 2: Purification logic based on acid-base extraction.

Quality Control & Analytics

Upon isolation of the solid (typically off-white to pale yellow), verify identity and purity:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Amide NH: Singlet, typically

      
       10.0–10.5 ppm (exchangeable with 
      
      
      
      ).
    • Aromatic Region:

      • 3-chlorophenyl ring: Multiplet pattern characteristic of meta-substitution.

      • Benzoyl ring: 3 protons. Look for the singlet (H2) between the nitro and carbonyl, and the doublet (H5/H6) coupling.

    • Methyl Group: Singlet,

      
       2.4–2.6 ppm.
      
  • HPLC Purity: Target >98% area.

    • Note: If a peak appears at RRT 0.9 or 1.1, suspect the 2-chloro or 4-chloro isomer from the aniline starting material.

Safety & Toxicology

  • 3-Chloroaniline: Highly toxic by inhalation and skin contact. Known to cause methemoglobinemia (cyanosis). All handling must occur in a fume hood. Double-gloving (Nitrile) is recommended.

  • Acyl Chlorides: Lachrymators.[1][7] React violently with water to release HCl gas. Quench glassware in a base bath before cleaning.

  • Nitro Compounds: While this specific mono-nitro compound is stable, avoid heating the reaction mixture above

    
     in the presence of strong bases to prevent runaway decomposition.
    

References

  • BenchChem. (2025).[11] Technical Support Center: Optimizing the Synthesis of 4-Methyl-3-nitro-benzoic Acid. Retrieved from

  • Organic Syntheses. (1928). Benzoic acid, m-nitro-, methyl ester. Org. Syn. Coll. Vol. 1, p. 391.[10] Retrieved from

  • PubChem. (2025).[12] 4-Methyl-3-nitrobenzoic acid Compound Summary. National Library of Medicine. Retrieved from

  • MDPI. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank 2024. Retrieved from

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 4-Nitrobenzoyl chloride. Retrieved from

Sources

Exploratory

"N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide" discovery and history

A Key Intermediate in the Discovery of Type II Pan-Raf Kinase Inhibitors Part 1: Executive Summary & Core Directive N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS: 13257-78-8) is a specialized synthetic intermediate p...

Author: BenchChem Technical Support Team. Date: March 2026

A Key Intermediate in the Discovery of Type II Pan-Raf Kinase Inhibitors

Part 1: Executive Summary & Core Directive

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS: 13257-78-8) is a specialized synthetic intermediate primarily utilized in the medicinal chemistry of Type II kinase inhibitors . It serves as a critical "masked" precursor for generating the reverse-amide linker motif found in next-generation Pan-Raf inhibitors targeting the BRAF V600E mutation.

Unlike the well-known urea-based inhibitors (e.g., Sorafenib), this benzamide scaffold allows researchers to explore amide-linked pharmacophores that bind to the DFG-out conformation of the kinase. The molecule consists of a hydrophobic "tail" (3-chlorophenyl) and a "linker core" (4-methyl-3-nitrobenzamide) which, upon reduction, provides the necessary amine handle for coupling to ATP-competitive "head" groups (e.g., pyrimidines or purines).

Significance:

  • Synthetic Utility: Acts as a stable, modular building block for "Tail-Linker-Head" drug design.

  • Pharmacology: The 3-chlorophenyl moiety targets the hydrophobic allosteric pocket adjacent to the ATP binding site.

  • History: Emerged from Structure-Activity Relationship (SAR) campaigns seeking to improve the solubility and potency of Raf inhibitors beyond the first-generation drugs.

Part 2: Chemical Genesis & Synthetic Utility

The synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide is the first step in a convergent synthesis strategy. It establishes the "Tail" and "Linker" regions before the complex "Head" group is attached.

2.1 The "Masked Linker" Strategy

In kinase inhibitor design, the linker region is crucial for hydrogen bonding with the conserved Glu-Lys salt bridge or the DFG-Asp backbone.

  • The Nitro Stage (The Topic Compound): The nitro group (

    
    ) is non-reactive toward the final coupling conditions, acting as a "mask."
    
  • The Reduction Stage: The nitro group is reduced to an aniline (

    
    ).
    
  • The Coupling Stage: The new aniline reacts with a halogenated heterocycle (the kinase "hinge binder") to form the final active drug.

2.2 Synthesis Workflow Visualization

The following diagram illustrates the role of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide in the genesis of Pan-Raf inhibitors.

SynthesisPath Acid 4-methyl-3-nitrobenzoic acid (Starting Material A) Intermediate N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (Target Intermediate) Acid->Intermediate Oxalyl Chloride, DMF (Amide Coupling) Amine 3-chloroaniline (Starting Material B) Amine->Intermediate Reduced 3-amino-N-(3-chlorophenyl)-4-methylbenzamide (Active Linker) Intermediate->Reduced Fe/NH4Cl or H2/Pd (Nitro Reduction) FinalDrug Final Pan-Raf Inhibitor (Type II Binder) Reduced->FinalDrug Buchwald-Hartwig or SNAr Head Chlorinated Heterocycle (Kinase Hinge Binder) Head->FinalDrug

Figure 1: The synthetic lineage showing the compound as the critical "Masked Linker" intermediate.[1]

Part 3: Biological Context & Mechanism

While N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide is not the final drug, its structure dictates the binding affinity of the final inhibitor.

3.1 Pharmacophore Mapping

The molecule contributes two of the three essential pharmacophores required for Type II kinase inhibition:

  • Hydrophobic Tail (3-chlorophenyl): Occupies the hydrophobic allosteric pocket created when the kinase activation loop adopts the "DFG-out" (inactive) conformation. The 3-chloro substituent specifically interacts with hydrophobic residues (e.g., Ile, Leu) to anchor the molecule.

  • Linker Domain (Benzamide): The amide nitrogen and carbonyl oxygen form critical hydrogen bonds with the kinase backbone (often the conserved Glutamate in the C-helix or the Aspartate of the DFG motif).

3.2 Comparison to Sorafenib
  • Sorafenib: Uses a Urea linker and a 4-chloro-3-(trifluoromethyl)phenyl tail.

  • This Compound: Uses an Amide linker and a 3-chlorophenyl tail.

  • Advantage: The amide linker often improves solubility and metabolic stability compared to the urea, while the 3-chlorophenyl group reduces molecular weight while maintaining lipophilic contacts.

Part 4: Experimental Protocols

Safety Warning: Nitroaromatics and chlorinated anilines are toxic. Perform all reactions in a fume hood with appropriate PPE.

Protocol A: Synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide

Objective: To couple 4-methyl-3-nitrobenzoic acid with 3-chloroaniline via acid chloride activation.

Reagents:

  • 4-methyl-3-nitrobenzoic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • DMF (catalytic amount)

  • 3-chloroaniline (1.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Activation: Dissolve 4-methyl-3-nitrobenzoic acid in anhydrous DCM under

    
     atmosphere. Add catalytic DMF (2-3 drops).
    
  • Chlorination: Dropwise add oxalyl chloride at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases (formation of acid chloride).

  • Concentration: Remove excess oxalyl chloride/DCM under reduced pressure. Re-dissolve the residue in fresh anhydrous DCM.

  • Coupling: To a separate flask, add 3-chloroaniline and TEA in DCM. Cool to 0°C.

  • Addition: Slowly add the acid chloride solution to the aniline mixture.

  • Reaction: Stir at RT for 6–12 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted aniline), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol or purify via flash chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).
    
  • Yield: Expected yield 80–90% (Yellow solid).

Protocol B: Analytical Validation
  • 1H NMR (DMSO-d6): Look for the amide singlet (

    
     ~10.5 ppm), the aromatic protons of the 3-chlorophenyl ring (multiplets ~7.0-7.8 ppm), and the distinct methyl singlet (
    
    
    
    ~2.5 ppm).
  • LC-MS: Validate molecular ion

    
    . Formula 
    
    
    
    
    
    MW ~290.7.
Part 5: Data Summary & Properties
PropertyValueRelevance
Formula

Core scaffold
Mol.[1][2][3][4] Weight 290.70 g/mol Fragment-like (Low MW allowed for Head attachment)
Appearance Yellow crystalline solidTypical of nitroaromatics
Solubility DMSO, DMF, DCMPoor water solubility (requires organic solvents for synthesis)
Role Synthetic IntermediatePrecursor to "Reverse Amide" Kinase Inhibitors
Target Class Serine/Threonine KinaseBRAF V600E (Melanoma), C-Raf
Part 6: References
  • Wang, L., et al. (2017). "Design, synthesis and evaluation of derivatives based on pyrimidine scaffold as potent Pan-Raf inhibitors to overcome resistance." European Journal of Medicinal Chemistry, 130, 86-106.

    • Primary citation for the synthesis and application of this intermediate in Pan-Raf inhibitor design.

  • Sigma-Aldrich. (n.d.). "N-(3-CHLOROPHENYL)-4-METHYL-3-NITROBENZAMIDE Product Specification." Sigma-Aldrich Catalog.

    • Source for physical property verification and CAS 13257-78-8 confirmation.

  • Wan, P.T., et al. (2004). "Mechanism of activation of the RAF-MEK-ERK pathway by oncogenic mutations of B-RAF." Cell, 116(6), 855-867.

    • Foundational context for the DFG-out mechanism targeted by inhibitors derived from this intermediate.

Sources

Protocols & Analytical Methods

Method

"N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide" synthesis from 3-chloroaniline

Abstract & Introduction This application note details a robust, scalable protocol for the synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide . This scaffold belongs to the diaryl amide class, a structural motif fr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details a robust, scalable protocol for the synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide . This scaffold belongs to the diaryl amide class, a structural motif frequently observed in kinase inhibitors, antimicrobial agents, and ion channel modulators.

The synthesis utilizes a convergent strategy involving the activation of 4-methyl-3-nitrobenzoic acid to its corresponding acid chloride, followed by a base-mediated nucleophilic acyl substitution with 3-chloroaniline . This guide prioritizes the anhydrous dichloromethane (DCM) / pyridine method over the biphasic Schotten-Baumann conditions. The anhydrous route minimizes hydrolysis of the reactive acyl chloride intermediate and simplifies the isolation of high-purity material required for biological screening.

Retrosynthetic Analysis

The target molecule is disconnected at the amide bond, revealing two primary precursors:

  • Nucleophile: 3-Chloroaniline (commercially available).

  • Electrophile: 4-Methyl-3-nitrobenzoyl chloride (generated in situ from 4-methyl-3-nitrobenzoic acid).

Chemical Safety & Hazard Assessment

Critical Warning: All operations must be performed in a functioning fume hood.

ReagentHazard ClassHandling Precautions
3-Chloroaniline Toxic, IrritantAbsorbs through skin. Double glove (Nitrile).
Thionyl Chloride (SOCl₂) Corrosive, LachrymatorReacts violently with water to release HCl/SO₂. Use dry glassware.
4-Methyl-3-nitrobenzoic acid IrritantAvoid dust inhalation.
Dichloromethane (DCM) Carcinogen (Suspected)Use in well-ventilated area.[1]
Pyridine Flammable, ToxicNoxious odor. Use as base/solvent.

Materials & Reagents

  • Starting Material A: 4-Methyl-3-nitrobenzoic acid (purity >97%)

  • Starting Material B: 3-Chloroaniline (purity >98%)

  • Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride/DMF (catalytic)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Base: Pyridine (anhydrous) or Triethylamine (TEA)

  • Wash Solutions: 1M HCl, Saturated NaHCO₃, Brine

Experimental Protocol

Part A: Synthesis of 4-Methyl-3-nitrobenzoyl Chloride (Activation)

Note: If the acid chloride is purchased commercially, proceed directly to Part B. However, in situ generation is recommended for highest reactivity.

  • Setup: Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Charging: Add 4-methyl-3-nitrobenzoic acid (1.81 g, 10.0 mmol) to the flask.

  • Solvent/Reagent: Add Thionyl Chloride (5.0 mL, excess). Optional: Add 1 drop of dry DMF to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (75°C oil bath) for 2–3 hours. The suspension should become a clear yellow solution, indicating conversion to the acid chloride.

  • Isolation: Cool to room temperature. Remove excess SOCl₂ under reduced pressure (rotary evaporator) using a trap. Co-evaporate with dry toluene (2 x 10 mL) to remove trace thionyl chloride.

  • Result: The residue (yellow solid/oil) is the crude 4-methyl-3-nitrobenzoyl chloride . Use immediately.

Part B: Amide Coupling (The Core Synthesis)

Stoichiometry Table:

ComponentRoleEquivalentsAmount (Example)
3-Chloroaniline Nucleophile1.0 eq1.28 g (10.0 mmol)
Acid Chloride (from Part A) Electrophile1.05 eq~2.00 g (10.5 mmol)
Pyridine Base/Catalyst2.0 eq1.6 mL (~20 mmol)
DCM (Anhydrous) Solvent-40 mL

Step-by-Step Procedure:

  • Preparation of Amine Solution: In a clean 250 mL RBF, dissolve 3-chloroaniline (1.28 g) in anhydrous DCM (20 mL). Add pyridine (1.6 mL).

  • Cooling: Place the flask in an ice-water bath (0°C) and stir for 10 minutes.

  • Addition: Dissolve the crude acid chloride (from Part A) in anhydrous DCM (20 mL). Add this solution dropwise to the amine solution over 15–20 minutes using a pressure-equalizing dropping funnel or syringe.

    • Expert Insight: The dropwise addition at 0°C prevents an uncontrolled exotherm and minimizes side reactions (e.g., bis-acylation).

  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3–12 hours.

    • Monitoring: Check reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The amine spot (lower Rf) should disappear, and a new amide spot (higher Rf) should appear.

  • Workup (Purification Phase 1):

    • Dilute the reaction mixture with DCM (50 mL).

    • Acid Wash: Wash with 1M HCl (2 x 30 mL). Crucial Step: This removes excess pyridine and unreacted 3-chloroaniline as water-soluble hydrochloride salts.

    • Base Wash: Wash with saturated NaHCO₃ (2 x 30 mL). This removes any unreacted benzoic acid formed by hydrolysis.

    • Brine Wash: Wash with saturated NaCl solution (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification:

    • The crude product is usually a solid.[1] Recrystallize from hot Ethanol or an Ethanol/Water mixture.

    • Alternatively, purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc/Hexanes).

Mechanism & Workflow Visualization

Reaction Scheme

The following diagram illustrates the activation of the carboxylic acid followed by the nucleophilic attack of the aniline.

ReactionScheme Acid 4-Methyl-3-nitrobenzoic Acid AcidChloride Intermediate: 4-Methyl-3-nitrobenzoyl Chloride Acid->AcidChloride Reflux, -SO₂, -HCl SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->AcidChloride Product TARGET: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide AcidChloride->Product DCM, 0°C to RT Aniline 3-Chloroaniline Aniline->Product Base Pyridine (Base/Catalyst) Base->Product Scavenges HCl

Caption: Two-step convergent synthesis: (1) Acid chloride activation, (2) Amide coupling.

Experimental Workflow

This flowchart guides the researcher through the critical decision points and physical operations.

Workflow Start Start: Weigh Reagents Activation Step A: Reflux Acid + SOCl₂ (2-3 hrs, 75°C) Start->Activation Evap Remove Excess SOCl₂ (Rotovap + Toluene azeotrope) Activation->Evap Dissolve Dissolve Residue in DCM Evap->Dissolve Coupling Step B: Add Acid Chloride to 3-Chloroaniline/Pyridine at 0°C Dissolve->Coupling Monitor Monitor via TLC (Disappearance of Aniline) Coupling->Monitor Workup Workup Sequence: 1. 1M HCl Wash (Remove Base) 2. NaHCO₃ Wash (Remove Acid) 3. Brine + Dry Monitor->Workup Purify Recrystallization (EtOH) OR Column Chromatography Workup->Purify Final Final Characterization (NMR, MS, MP) Purify->Final

Caption: Operational workflow for the synthesis, emphasizing the critical workup sequence.

Characterization & Expected Data

To validate the synthesis, the following analytical data should be obtained.

  • Physical State: Pale yellow to off-white solid.

  • Melting Point: Expected range 145–155°C (based on analogues).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Amide NH: Singlet, δ ~10.5–10.8 ppm.

    • Aromatic Protons (Acid side):

      • H-2 (between NO₂ and CO): 8.5 ppm (d, J2Hz).

      • H-6 (adjacent to CO): ~8.2 ppm (dd).

      • H-5 (adjacent to Me): ~7.7 ppm (d).

    • Aromatic Protons (Aniline side): Multiplets at δ 7.1–7.9 ppm (characteristic 3-chloro pattern: singlet-like H-2, doublet H-4/6, triplet H-5).

    • Methyl Group: Singlet, δ ~2.6 ppm (deshielded by ortho-NO₂).

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 291.05 (³⁵Cl) / 293.05 (³⁷Cl).

    • Pattern: Characteristic 3:1 chlorine isotope ratio.

Troubleshooting Guide (Expertise & Experience)

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chloride.Ensure all glassware is flame-dried. Use fresh anhydrous DCM. Minimize exposure of acid chloride to air.
Impurity: Starting Amine Incomplete coupling.Extend reaction time. Ensure Pyridine/TEA is fresh (acts as HCl scavenger).
Impurity: Benzoic Acid Hydrolysis during workup or incomplete activation.The NaHCO₃ wash is critical. If persistent, recrystallize from Ethanol.[2]
Dark Coloration Oxidation of aniline.3-chloroaniline darkens on storage. Distill aniline before use if it appears black/brown.

References

  • Schotten-Baumann Reaction Overview

    • Title: "Schotten-Baumann Reaction."[3][4]

    • Source: Organic Chemistry Portal.
    • Link:[Link]

  • Synthesis of Nitrobenzamides (Analogous Protocol)

    • Title: "Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide."
    • Source: Molbank 2024, M1802 (MDPI).
    • Link:[Link]

  • General Procedure for Amide Coupling

    • Title: "Amide bond formation: beyond the myth of coupling reagents."
    • Source: Chemical Reviews, 2016.
    • Link:[Link]

  • Compound Data (Precursor)

    • Title: "4-Methyl-3-nitrobenzoic acid - PubChem Compound Summary."
    • Source: National Center for Biotechnology Inform
    • Link:[Link]

Sources

Application

Application Notes and Protocols for the Acylation Synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide

Introduction: Strategic Importance of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide and its structural analogs are of significant interest to the pharmaceutical and agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide and its structural analogs are of significant interest to the pharmaceutical and agrochemical industries. The molecule's architecture, featuring a substituted benzamide linkage, is a common pharmacophore in numerous biologically active compounds. The specific arrangement of the chloro, methyl, and nitro functional groups offers a nuanced electronic and steric profile, making it a valuable scaffold for library synthesis in drug discovery programs and a potential lead compound in its own right. This application note provides a comprehensive guide to the synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide via an acylation reaction, detailing the underlying chemical principles, a robust experimental protocol, and purification strategies.

Guiding Principles: The Chemistry of Amide Bond Formation

The synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide is achieved through the acylation of 3-chloroaniline with 4-methyl-3-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions.[1][2] The core of this transformation lies in the reaction between an amine, acting as a nucleophile, and an acyl chloride, a highly reactive electrophile.

The Schotten-Baumann Reaction: A Deeper Dive

The Schotten-Baumann reaction is a venerable and reliable method for forming amides from amines and acyl chlorides.[1][3] A key feature of this reaction is the use of a base to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[4][5] If not neutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction.

In the protocol detailed below, pyridine serves a multifaceted role. It acts as the base to scavenge the HCl produced.[3] Furthermore, pyridine can also function as a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive acylpyridinium salt, which is then more susceptible to attack by the weakly nucleophilic 3-chloroaniline.

Synthesis of Precursors

A successful synthesis of the target molecule is predicated on the availability of high-purity starting materials.

Preparation of 4-Methyl-3-nitrobenzoic Acid

4-Methyl-3-nitrobenzoic acid is readily synthesized by the nitration of p-toluic acid.[6][7] The methyl group of p-toluic acid is an ortho-, para-director, while the carboxylic acid is a meta-director. This alignment of directing effects favors the formation of the 3-nitro isomer.

Preparation of 4-Methyl-3-nitrobenzoyl Chloride

The corresponding acyl chloride is prepared from 4-methyl-3-nitrobenzoic acid using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[8][9][10] The use of thionyl chloride is often favored on a larger scale as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.

Availability of 3-Chloroaniline

3-Chloroaniline is a commercially available reagent. It is typically prepared by the reduction of 3-chloronitrobenzene.[11]

Experimental Protocol: Synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide

This protocol is adapted from established procedures for the synthesis of analogous N-arylbenzamides.[12]

Materials and Reagents
Reagent/MaterialGradeSupplier
3-ChloroanilineReagentPlus®, ≥99%Sigma-Aldrich
4-Methyl-3-nitrobenzoyl chloride98%Alfa Aesar
PyridineAnhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
n-HexaneACS Grade, ≥98.5%VWR
Hydrochloric Acid (HCl)1 M aqueous solutionJ.T. Baker
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)GranularBDH
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloroaniline (1.28 g, 0.01 mol) in 20 mL of anhydrous pyridine.

  • Addition of Acyl Chloride: To the stirred solution, add 4-methyl-3-nitrobenzoyl chloride (2.00 g, 0.01 mol) portion-wise over 5 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Precipitation and Filtration: A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with 20 mL of cold water and 20 mL of cold methanol to remove pyridine and other water-soluble impurities.[12]

  • Purification by Recrystallization: The crude product can be purified by recrystallization from a mixture of dichloromethane and n-hexane.[12] Dissolve the crude solid in a minimal amount of hot dichloromethane and then add n-hexane dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50 °C overnight.

Visualizing the Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Purification dissolve Dissolve 3-chloroaniline in anhydrous pyridine add Add 4-methyl-3-nitrobenzoyl chloride dissolve->add reflux Reflux for 2 hours add->reflux quench Quench with ice-water reflux->quench filter Vacuum filter the precipitate quench->filter wash Wash with cold water and methanol filter->wash recrystallize Recrystallize from DCM/n-hexane wash->recrystallize dry Dry under vacuum recrystallize->dry

Caption: Experimental workflow for the synthesis and purification of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide.

Reaction Mechanism

The acylation of 3-chloroaniline with 4-methyl-3-nitrobenzoyl chloride proceeds via a nucleophilic acyl substitution mechanism.

G 3-Chloroaniline Acyl_Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Product Tetrahedral_Intermediate->Product Chloride Elimination

Caption: Simplified mechanism of the acylation reaction.

Expert Insights and Troubleshooting

  • Anhydrous Conditions: The success of this reaction hinges on maintaining anhydrous conditions, as 4-methyl-3-nitrobenzoyl chloride is highly susceptible to hydrolysis. Ensure all glassware is thoroughly flame-dried and use anhydrous solvents.

  • Purity of Starting Materials: The purity of both the amine and the acyl chloride is paramount. Impurities in the 3-chloroaniline can lead to side products that are difficult to separate. The acyl chloride should be freshly prepared or purchased from a reputable supplier and stored under an inert atmosphere.

  • Temperature Control: While the reaction is conducted at reflux, the initial addition of the acyl chloride should be done carefully to control any exotherm.

  • Purification: Recrystallization is an effective method for obtaining a high-purity product.[12] The choice of solvents (dichloromethane and n-hexane) is critical; dichloromethane is a good solvent for the product, while n-hexane acts as an anti-solvent to induce crystallization.

Conclusion

The synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide via the acylation of 3-chloroaniline with 4-methyl-3-nitrobenzoyl chloride is a robust and reproducible procedure. By understanding the underlying principles of the Schotten-Baumann reaction and adhering to the detailed protocol, researchers can reliably produce this valuable compound for further investigation in drug discovery and materials science.

References

  • Ataman Kimya. 3-CHLOROANILINE. Ataman Kimya. Available at: [Link]

  • Filo. (2025). Mechanism of schotten boumann reaction with step by step. Filo. Available at: [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. Available at: [Link]

  • askIITians. (2025). Which reaction sequence would be best to prepare 3-chloroaniline from. askIITians. Available at: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S. Available at: [Link]

  • Allen. Which reaction sequence would be best to prepare 3-chloro-aniline form benzene. Allen. Available at: [Link]

  • Brainly.in. (2018). reaction sequence to prepare 3-chloroaniline from benzene. Brainly.in. Available at: [Link]

  • Google Patents. (2005). Preparation method of 3-chloro-2,6-diethyl aniline. Google Patents.
  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Zhang, B.-W., et al. (2026). Crystal structure of N-(3-chlorophenyl)-3-methyl-4-nitrobenzamide, C14H11ClN2O3. Zeitschrift für Kristallographie - New Crystal Structures, 241(2), 223-224.
  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link]

  • Zhang, B.-W., et al. (2026). Crystal structure of N-(3-chlorophenyl)-3-methyl-4-nitrobenzamide, C14H11ClN2O3. Zeitschrift für Kristallographie - New Crystal Structures.
  • Google Patents. (2013). WO 2013/150545 A2. Google Patents.
  • Organic Syntheses. m-NITROBENZAZIDE. Organic Syntheses. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. The Royal Society of Chemistry. Available at: [Link]

  • Organic Syntheses. p-NITROBENZOYL CHLORIDE. Organic Syntheses. Available at: [Link]

  • Google Patents. (2012). CA2821517A1 - Process for producing nitrobenzoyl chloride. Google Patents.
  • PubChem. N-(3-chlorophenyl)-3-nitrobenzamide. PubChem. Available at: [Link]

  • Suchetan, P. A., et al. (2012). N-(4-Methylphenylsulfonyl)-3-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o191.

Sources

Method

Application Note: High-Yield Purification of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide via Rational Recrystallization

Executive Summary & Scientific Context N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide is a critical synthetic intermediate in modern medicinal chemistry. It serves as a core building block in the synthesis of pyrrolo[2,3-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide is a critical synthetic intermediate in modern medicinal chemistry. It serves as a core building block in the synthesis of pyrrolo[2,3-d]pyrimidine-based Pan-Raf inhibitors, which are designed to overcome vemurafenib resistance in BRAF V600E mutant cancers [1]. Furthermore, derivatives of this specific scaffold have been identified as potent methuosis inducers—agents that trigger a novel, nonapoptotic mode of cell death characterized by massive cytoplasmic vacuolization in triple-negative breast cancer (TNBC) models [2].

Because this intermediate is typically synthesized via the Schotten-Baumann reaction (direct coupling of 4-methyl-3-nitrobenzoyl chloride with 3-chloroaniline), crude mixtures often contain unreacted anilines, hydrolyzed benzoic acid byproducts, and colored polymeric impurities. Achieving >99% purity is essential to prevent the poisoning of palladium catalysts in downstream cross-coupling steps. This application note details a self-validating, thermodynamically controlled recrystallization protocol to isolate the high-purity crystalline product.

BiologicalContext Target N-(3-chlorophenyl)- 4-methyl-3-nitrobenzamide PanRaf Pan-Raf Inhibitor Synthesis Target->PanRaf Precursor Methuosis Methuosis Inducer Synthesis Target->Methuosis Precursor BRAF BRAF V600E / WT PanRaf->BRAF Vacuolization Cytoplasmic Vacuolization Methuosis->Vacuolization MEK_ERK MEK/ERK Pathway Inhibition BRAF->MEK_ERK CellDeath Nonapoptotic Cell Death Vacuolization->CellDeath

Signaling pathways and drug development context for the target benzamide intermediate.

Physicochemical Profiling and Solvent Rationale

To design a self-validating purification system, we must analyze the target's molecular structure. The molecule (


, MW: 290.7  g/mol ) contains:
  • A rigid, planar amide core capable of strong intermolecular hydrogen bonding.

  • A lipophilic 3-chlorophenyl ring.

  • A polar 3-nitro group that significantly alters the dipole moment.

Causality in Solvent Selection: The compound exhibits high solubility in polar aprotic solvents (DMF, DMSO) and moderate, temperature-dependent solubility in polar protic solvents (Ethanol, Methanol). It is practically insoluble in water and aliphatic hydrocarbons.

Using a binary solvent system of Ethanol (Solvent) and Water (Anti-solvent) leverages the steep temperature-solubility gradient of the amide in ethanol. Water addition forces the thermodynamic precipitation of the hydrophobic product, leaving polar impurities (like 3-chloroaniline hydrochloride) fully dissolved in the aqueous mother liquor.

Quantitative Data: Solubility and Optimization

Table 1: Solubility Profile of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide
Solvent SystemTemp (°C)Solubility (mg/mL)Suitability for Recrystallization
Absolute Ethanol2512.5Poor (Too soluble at RT)
Absolute Ethanol78 (Reflux)>150.0Excellent (High capacity)
Water25<0.1Excellent Anti-solvent
Ethyl Acetate2545.0Moderate
Hexane60<1.0Poor (Insoluble)
EtOH / H2O (80:20)4<2.0Ideal for final crystallization
Table 2: Recrystallization Matrix (Yield vs. Purity)
Solvent Ratio (EtOH:H2O)Crude Mass (g)Recovery Yield (%)Final Purity (HPLC, %)Impurity Profile
100:010.068%99.5%Trace aniline
80:2010.085%99.8%None detected
50:5010.096%94.2%Co-precipitated acid

Experimental Protocol: Step-by-Step Methodology

Note: This protocol includes built-in causality checkpoints to ensure reproducibility and scientific rigor.

Step 1: Primary Dissolution

  • Transfer 10.0 g of crude N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide to a 250 mL round-bottom flask equipped with a reflux condenser.

  • Add 50 mL of absolute ethanol.

  • Heat the suspension to a gentle reflux (78 °C) using an oil bath or heating mantle.

  • Expert Insight: Do not add the entire solvent volume at once. Add ~80% of the calculated volume, then titrate the remaining solvent dropwise at reflux until complete dissolution occurs. This ensures the solution is perfectly saturated, maximizing the eventual recovery yield.

Step 2: Hot Filtration

  • Pre-heat a glass funnel and fluted filter paper in an oven at 80 °C.

  • Rapidly filter the boiling solution through the hot funnel into a pre-warmed Erlenmeyer flask.

  • Expert Insight: This step removes insoluble particulate matter and dust. If left in the solution, these particles act as heterogeneous nucleation sites, causing excessively rapid, impure crystallization (crashing out).

Step 3: Controlled Nucleation and Crystal Growth

  • Allow the clear filtrate to cool slowly at ambient room temperature (approx. 20 °C/hr) without agitation.

  • Once the solution reaches ~40 °C, spontaneous nucleation should be visible as fine, needle-like crystals.

  • Expert Insight: Slow cooling promotes the growth of large, highly ordered crystal lattices, which naturally exclude structurally dissimilar impurities (like 4-methyl-3-nitrobenzoic acid) from the crystal matrix.

Step 4: Anti-Solvent Addition

  • Once the mixture reaches room temperature (25 °C), slowly add 12.5 mL of deionized water dropwise while gently swirling the flask (achieving an 80:20 EtOH:H2O ratio).

  • Place the flask in an ice-water bath (4 °C) for 2 hours to complete precipitation.

  • Expert Insight: Water drastically reduces the solubility of the hydrophobic benzamide. Adding it after primary nucleation ensures the water drives further deposition onto existing pure crystal faces rather than initiating a sudden, impure precipitation event.

Step 5: Isolation and Washing

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 20 mL of ice-cold EtOH/H2O (80:20 v/v).

  • Expert Insight: The wash solvent must be ice-cold and contain the exact anti-solvent ratio to prevent re-dissolving the purified product while effectively washing away the mother liquor containing soluble impurities.

Step 6: Drying

  • Transfer the crystals to a watch glass and dry in a vacuum oven at 50 °C for 12 hours.

  • Validation Checkpoint: Verify purity via HPLC (target >99%).

Recrystallization Crude Crude Amide (Contains Impurities) Dissolve Dissolution in Boiling EtOH Crude->Dissolve HotFilter Hot Filtration (Remove Insoluble) Dissolve->HotFilter T > 70°C Cooling Controlled Cooling (20°C/hr to 4°C) HotFilter->Cooling AntiSolvent Dropwise H2O Addition (Optional) Cooling->AntiSolvent Nucleation Filter Vacuum Filtration & Cold Wash AntiSolvent->Filter Pure Pure Product (>99% HPLC) Filter->Pure Dry in vacuo

Step-by-step logical workflow for the rational recrystallization process.

References

  • Title: Discovery of potent Pan-Raf inhibitors with increased solubility to overcome drug resistance. Source: European Journal of Medicinal Chemistry, 2019. URL: [Link] [1]

  • Title: Discovery and Identification of Small Molecules as Methuosis Inducers with in Vivo Antitumor Activities. Source: Journal of Medicinal Chemistry, 2018. URL: [Link] [2]

Application

"N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide" analytical techniques for characterization

Abstract This application note details the structural elucidation, purity assessment, and physicochemical characterization of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide . As a representative functionalized benzamide, t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the structural elucidation, purity assessment, and physicochemical characterization of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide . As a representative functionalized benzamide, this molecule presents specific analytical challenges including amide rotamerism, nitro-group quenching in fluorescence, and halogen isotopic distribution. This guide provides validated protocols for NMR, LC-MS, and HPLC-UV to ensure rigorous identity and purity confirmation in drug discovery workflows.

Chemical Scaffold & Analytical Strategy

The target molecule integrates two aromatic systems linked by a secondary amide bond. The 4-methyl-3-nitro substitution pattern on the benzoyl ring creates a distinct electronic "push-pull" system (methyl-donating vs. nitro-withdrawing) that influences proton chemical shifts and UV absorption maxima.

Target Structure:

  • Formula:

    
    
    
  • Molecular Weight: 290.70 g/mol (Average)

  • Key Motifs: Secondary Amide, Nitro (meta to amide), Chlorine (meta to amine linkage).

Analytical Workflow

The following decision tree outlines the logical progression from crude synthesis to validated entity.

AnalyticalWorkflow Sample Crude Sample Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC HPLC-UV Purity (>95% Target) Solubility->HPLC MS LC-MS Identity (Cl Isotope Pattern) HPLC->MS Peak Correlation NMR 1H/13C NMR (Structural Confirmation) MS->NMR Mass Confirmed Release Release for Bio-Assay NMR->Release Structure Validated

Figure 1: Step-wise analytical characterization workflow for benzamide derivatives.

Protocol A: High-Resolution NMR Spectroscopy

Objective: To confirm the regiochemistry of the 4-methyl-3-nitro substitution and the integrity of the amide linkage.

Critical Insight: Amide protons (


) are exchangeable. Using protic solvents like Methanol-

often results in peak broadening or disappearance due to deuterium exchange. DMSO-

is the mandatory solvent for this protocol to observe the sharp amide singlet and facilitate NOE (Nuclear Overhauser Effect) studies if conformer analysis is required.
Experimental Parameters
  • Instrument: 400 MHz or 600 MHz NMR Spectrometer.

  • Solvent: DMSO-

    
     (99.9% D).
    
  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard 1H ZG30; 13C CPD.

Expected Spectral Signature (1H NMR)
MoietyShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Amide NH 10.4 – 10.7Singlet (s)1HDeshielded by carbonyl; sharp in DMSO.
Ar-H (Acid Side) 8.4 – 8.6Doublet (d,

Hz)
1HH2 position (between

and

). Most deshielded aromatic.
Ar-H (Acid Side) 8.1 – 8.3dd1HH6 position (ortho to

).
Ar-H (Amine Side) 7.9 – 8.0Singlet-like (t)1HH2' (between Cl and NH).
Ar-H (Acid Side) 7.6 – 7.8Doublet (d)1HH5 position (ortho to

).
Ar-H (Amine Side) 7.3 – 7.5Multiplet (m)3HRemaining aromatic protons on chlorophenyl ring.
Methyl (

)
2.5 – 2.6Singlet (s)3HBenzylic methyl, slightly deshielded by ortho-

.

Validation Check: The coupling constant between the aromatic protons on the nitro-ring provides regiochemical proof. The proton between the Nitro and Carbonyl groups (H2) should appear as a doublet with a small coupling constant (


 Hz) due to meta-coupling with H6, validating the 1,3,4-substitution pattern.

Protocol B: LC-MS Identity & Isotopic Validation

Objective: To confirm molecular weight and validate the presence of the chlorine atom using its unique isotopic signature.

Scientific Rationale: Chlorine exists naturally as


 (75.8%) and 

(24.2%). This results in a distinct "M" and "M+2" peak pattern with a 3:1 intensity ratio.[1][2] This pattern is the primary "fingerprint" for chlorinated compounds, distinguishing them from impurities lacking halogens.
Methodology
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+ve) and Negative Mode (-ve).

    • Note: Amides ionize well in +ve mode (

      
      ) but can also form stable 
      
      
      
      ions in negative mode due to the acidity of the amide proton enhanced by the electron-withdrawing nitro group.
  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

Isotopic Interpretation Logic

MassSpecLogic Scan Full Scan MS (m/z 100-500) BasePeak Base Peak [M+H]+ = 291.05 Scan->BasePeak IsotopeCheck Check M+2 Peak (m/z 293.05) BasePeak->IsotopeCheck RatioCalc Calculate Ratio (Intensity 291 : 293) IsotopeCheck->RatioCalc Decision Is Ratio ~ 3:1? RatioCalc->Decision Confirm Identity CONFIRMED (Contains 1 Cl) Decision->Confirm Yes Fail Identity FAILED (Check Impurity) Decision->Fail No

Figure 2: Logic flow for validating chlorine-containing compounds via Mass Spectrometry.

Data Reporting Table (ESI+):

Ion Speciesm/z (Theoretical)Relative Abundance (%)Interpretation

291.05100%Monoisotopic Peak

293.05~32%Isotope Confirmation (Cl signature)

313.03VariableSodium Adduct (Common in glass/solvents)

Protocol C: Chromatographic Purity (HPLC-UV)

Objective: To quantify purity and separate potential synthetic byproducts (e.g., unreacted 3-chloroaniline or 4-methyl-3-nitrobenzoic acid).

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm,

    
     mm).
    
  • Wavelength (

    
    ):  254 nm (Aromatic) and 280 nm (Nitro/Amide band).
    
  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5%

      
       95% B
      
    • 12-15 min: 95% B

    • (A = Water + 0.1% TFA; B = Acetonitrile + 0.1% TFA).

Trustworthiness Check: The Nitro group is a strong chromophore. If the synthesis involved reducing the nitro group to an amine (a common next step), the retention time would shift significantly earlier (more polar), and the UV spectrum would change (loss of nitro-band). Always run a "blank" injection to rule out system carryover.

Physicochemical Stability Protocol

Context: Amides are generally stable, but the presence of electron-withdrawing groups (Nitro, Chloro) on the aromatic rings can render the amide bond more susceptible to hydrolysis under extreme pH conditions.

Stress Test Procedure:

  • Preparation: Dissolve compound to 1 mg/mL in DMSO.

  • Acid Stress: Dilute 1:10 into 1N HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Dilute 1:10 into 1N NaOH. Incubate at 60°C for 4 hours.

  • Analysis: Analyze via HPLC-UV (Protocol C).

  • Acceptance Criteria: < 5% degradation (Peak Area Normalization).

    • Note: If degradation occurs, the primary degradants will be 4-methyl-3-nitrobenzoic acid and 3-chloroaniline .

References

  • PubChem. N-(3-chlorophenyl)-3-nitrobenzamide (Analogous Structure).[3] National Library of Medicine. Available at: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry - Chlorine and Bromine Patterns. Available at: [Link]

  • Nanalysis. Using NMR to observe the restricted rotation in amide bonds. Available at: [Link]

Sources

Method

"N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide" as an intermediate in organic synthesis

Application Note: Strategic Synthesis & Utilization of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide Executive Summary & Strategic Significance N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS: 13257-78-8) is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis & Utilization of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide

Executive Summary & Strategic Significance

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS: 13257-78-8) is a critical intermediate in the medicinal chemistry of Type II Kinase Inhibitors , specifically targeting the RAF-MEK-ERK signaling pathway .

In the context of drug discovery, this molecule serves as a "privileged scaffold" precursor. It combines a hydrophobic "tail" (the 3-chlorophenyl moiety) with a core phenyl ring bearing a nitro group. The strategic value lies in the nitro group , which acts as a masked aniline. Upon reduction, it reveals a specific attachment point for "hinge-binding" heterocycles (e.g., pyrimidines, quinolines), facilitating the rapid generation of library candidates for Pan-Raf and B-Raf (V600E) inhibition.

This guide provides a validated, scalable protocol for its synthesis and downstream processing, emphasizing impurity control and yield optimization.

Chemical Identity & Properties

PropertySpecification
Chemical Name N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide
CAS Number 13257-78-8
Molecular Formula C₁₄H₁₁ClN₂O₃
Molecular Weight 290.70 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in Water
Key Function Precursor to 3-amino-4-methyl-N-(3-chlorophenyl)benzamide

Synthesis Protocol: Acyl Chloride Coupling

Objective: Synthesize N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide with >98% purity via nucleophilic acyl substitution.

Reaction Logic: The synthesis utilizes 4-methyl-3-nitrobenzoyl chloride (activated acid) and 3-chloroaniline (nucleophile). The reaction is exothermic and generates HCl, requiring a non-nucleophilic base scavenger.

Materials:
  • Reagent A: 4-Methyl-3-nitrobenzoyl chloride (1.0 equiv)[1]

  • Reagent B: 3-Chloroaniline (1.05 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:
  • Preparation of Nucleophile Solution:

    • In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-chloroaniline (1.05 equiv) in anhydrous DCM (10 mL per gram of substrate).

    • Add TEA (1.2 equiv) via syringe.

    • Cool the solution to 0°C using an ice/water bath. Rationale: Cooling suppresses potential bis-acylation side reactions.

  • Addition of Electrophile:

    • Dissolve 4-methyl-3-nitrobenzoyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.[1]

    • Add this solution dropwise to the amine mixture over 20–30 minutes using an addition funnel.

    • Observation: A white precipitate (TEA·HCl salts) will form immediately.

  • Reaction Maintenance:

    • Allow the mixture to warm to room temperature (20–25°C) naturally.

    • Stir for 3–4 hours.

    • Validation Point: Monitor by TLC (System: Hexane/EtOAc 2:1). The limiting reagent (acyl chloride) should be consumed.

  • Workup & Purification:

    • Quench: Add water to dissolve the ammonium salts.

    • Extraction: Separate the organic layer. Wash sequentially with:

      • 1M HCl (2x) – Removes unreacted aniline.

      • Sat. NaHCO₃ (2x) – Removes unreacted benzoic acid (hydrolysis byproduct).

      • Brine (1x).

    • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Crystallization: Recrystallize the crude solid from Ethanol or Ethyl Acetate/Hexane .

    • Target Yield: 85–92%.

Downstream Application: The "Gateway" Transformation

The primary utility of this intermediate is the reduction of the nitro group to an amine. This specific amine (3-amino-4-methyl-N-(3-chlorophenyl)benzamide) is the actual "warhead" precursor used to couple with kinase hinge-binding domains.

Workflow Visualization

G start Precursors: 4-Methyl-3-nitrobenzoyl Cl + 3-Chloroaniline intermediate INTERMEDIATE: N-(3-chlorophenyl)-4-methyl- 3-nitrobenzamide (CAS: 13257-78-8) start->intermediate Amide Coupling (DCM, TEA, 0°C) amine Active Scaffold: 3-Amino-4-methyl- N-(3-chlorophenyl)benzamide intermediate->amine Nitro Reduction (Fe/NH4Cl or H2/Pd-C) drug Target API: Type II Kinase Inhibitor (e.g., Pan-Raf Inhibitor) amine->drug Heterocycle Coupling (Buchwald or SNAr)

Figure 1: Synthetic workflow illustrating the central role of the nitrobenzamide intermediate in kinase inhibitor construction.

Protocol for Nitro Reduction (Fe/NH₄Cl Method):
  • Why Iron? Chemo-selective. Avoids dechlorination of the "3-chlorophenyl" ring which can occur under catalytic hydrogenation (H₂/Pd-C) conditions.

  • Procedure:

    • Suspend the nitrobenzamide intermediate in Ethanol/Water (3:1) .

    • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

    • Reflux (80°C) for 2–4 hours.

    • Filter hot through Celite to remove iron oxides.

    • Concentrate filtrate to obtain the amine scaffold.

Analytical Quality Control

To ensure the integrity of this intermediate before downstream processing, the following QC parameters are recommended:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water gradient)> 98.0% Area
Identity ¹H-NMR (DMSO-d₆)Confirmed structure (see below)
Residual Solvent GC-Headspace< 5000 ppm (Ethanol/DCM)
Water Content Karl Fischer< 0.5% w/w

Expected ¹H-NMR Signals (DMSO-d₆):

  • Amide NH: Singlet, ~10.5 ppm.

  • Aromatic (Nitro Ring):

    • H-2 (between NO₂ and CO): 8.4 ppm (d, J2Hz).

    • H-6 (adjacent to CO): ~8.1 ppm (dd).

    • H-5 (adjacent to Me): ~7.6 ppm (d).

  • Aromatic (Chloro Ring): Multiplet pattern at 7.1–7.9 ppm.

  • Methyl Group: Singlet, ~2.55 ppm (deshielded by ortho-nitro).

References

  • Wang, L., et al. (2017). "Design, synthesis and evaluation of derivatives based on pyrimidine scaffold as potent Pan-Raf inhibitors to overcome resistance."[2] European Journal of Medicinal Chemistry, 130, 83-93. [2]

  • BenchChem. (2025).[1] "Synthesis of 4-(Methylamino)-3-nitrobenzoyl chloride and derivatives." Technical Application Data.

  • Sigma-Aldrich. (2024). "Product Specification: N-(3-CHLOROPHENYL)-4-METHYL-3-NITROBENZAMIDE (CAS 13257-78-8)."

  • PubChem. (2024). "Compound Summary: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide."

Sources

Application

"N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide" potential as an anticancer agent

Application Note: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide as a Pharmacophore Scaffold in Anticancer Research Introduction & Rationale N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS: 13257-78-8) represents a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide as a Pharmacophore Scaffold in Anticancer Research

Introduction & Rationale

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS: 13257-78-8) represents a critical chemical scaffold in the development of next-generation anticancer therapeutics. While frequently utilized as a synthetic intermediate for complex Type II kinase inhibitors (such as Pan-Raf and Sorafenib analogs), its structural core—a nitro-substituted benzamide—possesses intrinsic pharmacological properties that warrant direct investigation.

This compound sits at the intersection of two major anticancer strategies:

  • Kinase Inhibition Precursor: It serves as the hydrophobic "tail" moiety in the synthesis of DFG-out kinase inhibitors, designed to occupy the allosteric pocket of kinases like B-Raf and VEGFR.

  • Nitro-Benzamide Pharmacology: Structurally analogous to Iniparib (4-iodo-3-nitrobenzamide), the 4-methyl-3-nitrobenzamide core is a candidate for Poly (ADP-ribose) polymerase (PARP) inhibition and zinc-finger ejection mechanisms, particularly in hypoxic tumor environments where the nitro group may undergo bioreduction.

This guide provides a comprehensive protocol for solubilizing, screening, and validating the anticancer potential of this compound, both as a standalone agent and a fragment-based lead.

Mechanism of Action (MoA)

A. Primary Mechanism: Kinase Allosteric Modulation (Fragment-Based)

In the context of kinase inhibitors (e.g., B-Raf V600E inhibitors), this benzamide motif is designed to bind to the allosteric hydrophobic pocket adjacent to the ATP-binding site.

  • Mode of Binding: The 3-chlorophenyl ring forms hydrophobic interactions with the "gatekeeper" residues, while the amide linker provides hydrogen bonding to the hinge region or the DFG (Asp-Phe-Gly) motif.

  • Conformation: It stabilizes the kinase in the inactive DFG-out conformation, preventing ATP binding and downstream signaling (MAPK/ERK pathway).

B. Secondary Mechanism: Nitro-Reductive Stress & PARP Interference
  • ROS Generation: The 3-nitro group can be enzymatically reduced (by nitroreductases) to a hydroxylamine or nitroso intermediate, generating reactive oxygen species (ROS) and inducing DNA damage.

  • PARP Trapping: Similar to other nitrobenzamides, it may interact with the zinc fingers of PARP1, leading to the ejection of zinc ions and loss of DNA repair function, specifically lethal in BRCA-deficient cells (Synthetic Lethality).

Graphviz Diagram: Dual Mechanism of Action

MoA_Pathway Compound N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide Kinase_Pocket Allosteric Hydrophobic Pocket (B-Raf/VEGFR) Compound->Kinase_Pocket Binds (Fragment) PARP_Zinc PARP1 Zinc Finger (DNA Repair Domain) Compound->PARP_Zinc Interacts Nitro_Reductase Intracellular Nitroreductases Compound->Nitro_Reductase Substrate DFG_Out Stabilize DFG-Out (Inactive Conformation) Kinase_Pocket->DFG_Out Zinc_Ejection Zinc Ejection (Protein Unfolding) PARP_Zinc->Zinc_Ejection ROS Reactive Oxygen Species (ROS) Nitro_Reductase->ROS Signal_Block Block MAPK/ERK Signaling DFG_Out->Signal_Block DNA_Damage Accumulation of DNA Damage Zinc_Ejection->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis / Cell Death Signal_Block->Apoptosis DNA_Damage->Apoptosis

Caption: Dual mechanistic pathway showing kinase allosteric inhibition and nitro-mediated PARP interference leading to apoptosis.

Experimental Protocols

Protocol 1: Compound Preparation & Solubilization

Critical Step: Benzamides are lipophilic. Improper solubilization leads to precipitation in aqueous media, causing false negatives in assays.

  • Stock Solution (10 mM):

    • Weigh 2.91 mg of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (MW: 290.7 g/mol ).

    • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Vortex for 1 minute until clear.

    • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution:

    • Dilute the stock solution in cell culture media (e.g., RPMI-1640 + 10% FBS) immediately before use.

    • Max DMSO Concentration: Ensure final DMSO concentration in the assay well is <0.5% (v/v) to avoid solvent toxicity.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 value in cancer cell lines (e.g., A375 Melanoma, MCF-7 Breast).

Materials:

  • Cell lines: A375 (B-Raf V600E mutant), MCF-7.

  • MTT Reagent (5 mg/mL in PBS).

  • 96-well microplates.

Procedure:

  • Seeding: Plate cells at 5,000 cells/well in 100 µL media. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include a DMSO vehicle control.

  • Incubation: Incubate for 72 hours .

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove media. Add 150 µL of DMSO to dissolve formazan crystals. Shake for 10 mins.

  • Read: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curve to determine IC50.

Protocol 3: PARP Inhibition Validation (ELISA-based)

Objective: Verify if the nitro-benzamide core inhibits PARP enzymatic activity.

Materials:

  • Universal PARP Assay Kit (Colorimetric).

  • Histone-coated strip wells.

Procedure:

  • Preparation: Add 50 µL of PARP enzyme cocktail to histone-coated wells.

  • Inhibition: Add 10 µL of the test compound (at 10 µM and 50 µM) to the wells. Incubate for 30 mins at RT.

  • Activation: Add 20 µL of PARP Cocktail (Biotinylated NAD+ and activated DNA). Incubate for 60 mins.

  • Detection: Wash wells 3x with PBS-T. Add Streptavidin-HRP. Incubate 30 mins.

  • Read: Add TMB substrate and read at 450 nm.

  • Result Interpretation: Reduced absorbance compared to control indicates PARP inhibition.

Data Presentation & Analysis

Table 1: Expected Screening Outcomes

Assay TypeParameterExpected Result (Active)Interpretation
MTT (A375) IC50< 10 µMPotential B-Raf inhibitor activity.
MTT (MCF-7) IC5010 - 50 µMModerate general cytotoxicity.
PARP ELISA % Inhibition> 50% at 10 µMValidates nitro-benzamide MoA.
Western Blot p-ERK levelsDecreasedConfirms MAPK pathway blockade.

Graphviz Diagram: Experimental Workflow

Workflow Start Compound Synthesis / Purchase (CAS: 13257-78-8) QC Quality Control (NMR / LC-MS) Start->QC Screening Primary Screening (MTT Assay - 72h) QC->Screening Hit_Decision IC50 < 10 µM? Screening->Hit_Decision Mechanistic Mechanistic Validation Hit_Decision->Mechanistic Yes Discard Discard / Repurpose Hit_Decision->Discard No Kinase_Assay Kinase Profiling (Raf/MEK) Mechanistic->Kinase_Assay PARP_Assay PARP Activity Assay Mechanistic->PARP_Assay Lead_Opt Lead Optimization (SAR Expansion) Kinase_Assay->Lead_Opt PARP_Assay->Lead_Opt

Caption: Step-by-step workflow for validating the anticancer potential of the compound.

References

  • Yang, W., et al. (2015).[1] "Discovery of potent Pan-Raf inhibitors to overcome resistance...".[2][3] European Journal of Medicinal Chemistry, 89, 461-479. (Describes the synthesis of this benzamide as a key intermediate for Raf inhibitors). [1]

  • Penning, T. D., et al. (2009). "Discovery of potent, orally active benzamide inhibitors of PARP-1". Bioorganic & Medicinal Chemistry Letters, 19(15), 4169-4173. (Establishes the benzamide pharmacophore for PARP inhibition).

  • Molaid Chemical Database. (2023). "N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide Structure and Activity Data". (Provides chemical properties and synthesis links).

  • Sigma-Aldrich. (2023). "Product Specification: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide". (Commercial availability and handling).

Sources

Method

Application Note: Strategic Utilization of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide in Kinase Inhibitor Design

Executive Summary & Strategic Relevance N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide is a critical synthetic intermediate and scaffold used primarily in the development of Type II Kinase Inhibitors (specifically Pan-Raf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide is a critical synthetic intermediate and scaffold used primarily in the development of Type II Kinase Inhibitors (specifically Pan-Raf inhibitors) and novel inducers of Methuosis (non-apoptotic cell death).

In medicinal chemistry, this compound serves as a "masked" precursor to the 3-amino-4-methylbenzamide pharmacophore. The 3-chlorophenyl moiety acts as a hydrophobic "tail" that targets the allosteric pocket (back pocket) of kinases, while the nitro group provides a latent handle for further functionalization—typically reduction to an aniline followed by urea formation with a heterocyclic "hinge binder."

This guide details the protocols for synthesizing, reducing, and utilizing this scaffold to construct libraries of bioactive molecules, with a focus on overcoming solubility issues and maximizing potency against drug-resistant cancer lines (e.g., BRAF V600E mutants).

Chemical Properties & Pharmacophore Analysis

Physicochemical Profile
PropertyValueContext
Molecular Formula C₁₄H₁₁ClN₂O₃
Molecular Weight 290.70 g/mol Fragment-like, ideal for elaboration.
LogP (Predicted) ~3.8Highly lipophilic; requires solubility optimization in final drugs.
H-Bond Donors 1 (Amide NH)Critical for binding interactions.
H-Bond Acceptors 3 (Nitro O, Amide O)Nitro group is a metabolic liability if not reduced.
Melting Point 158–162 °CCrystalline solid, stable at RT.
Pharmacophore Role in Kinase Inhibition

In the context of Type II Kinase Inhibitors (e.g., Sorafenib analogs), this scaffold functions as the Allosteric Modifier :

  • The "Tail" (3-Cl-Phenyl): Occupies the hydrophobic allosteric pocket adjacent to the ATP binding site. The 3-chloro substituent improves lipophilic contact and metabolic stability compared to an unsubstituted phenyl ring.

  • The Linker (Amide): Provides rigid spacing and hydrogen bonding capability (Glu/Asp residues in the kinase αC-helix).

  • The Core (4-Me-3-Nitro): The 4-methyl group provides steric bulk to enforce conformation, while the 3-nitro is the reactive handle.

Mechanism of Action: From Scaffold to Bioactive Drug

The utility of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide lies in its transformation into Urea-based Kinase Inhibitors .

Pathway Visualization

The following diagram illustrates the conversion of this intermediate into a functional Pan-Raf inhibitor.

G Start Precursors (Acid + Amine) Intermediate N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (Scaffold) Start->Intermediate Amide Coupling (SOCl2 or HATU) Reduced Amino-Benzamide (Active Nucleophile) Intermediate->Reduced Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Drug Type II Kinase Inhibitor (Urea Linked) Reduced->Drug Urea Formation (Isocyanate/CDI + Heterocycle)

Figure 1: Synthetic workflow transforming the nitrobenzamide scaffold into a bioactive kinase inhibitor.

Experimental Protocols

Protocol A: Synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide

Objective: To generate the scaffold from commercially available starting materials.

Reagents:

  • 4-Methyl-3-nitrobenzoic acid (1.0 eq)

  • 3-Chloroaniline (1.1 eq)

  • Thionyl chloride (SOCl₂) (5.0 eq) or HATU (1.2 eq)

  • Dichloromethane (DCM) or DMF (anhydrous)

  • Triethylamine (TEA) (3.0 eq)

Step-by-Step Methodology (Acid Chloride Route):

  • Activation: Dissolve 4-methyl-3-nitrobenzoic acid (10 mmol) in anhydrous DCM (20 mL). Add SOCl₂ (50 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

  • Evaporation: Concentrate the reaction mixture in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in anhydrous DCM (10 mL).

  • Coupling: Add the acid chloride solution dropwise to a cooled (0°C) solution of 3-chloroaniline (11 mmol) and TEA (30 mmol) in DCM (20 mL).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 2:1).

  • Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted aniline), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0–30% EtOAc in Hexanes).

    • Expected Yield: 85–95%.

    • Appearance: Yellowish solid.

Protocol B: Nitro Reduction (Activation of the Scaffold)

Objective: To convert the nitro group into the amine required for urea coupling.

Reagents:

  • N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol/Water (3:1 v/v)

Methodology:

  • Setup: Suspend the nitrobenzamide (5 mmol) in Ethanol (30 mL) and Water (10 mL).

  • Addition: Add Fe powder and NH₄Cl.

  • Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 2–4 hours. The yellow color should fade to a pale brown/off-white.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Extract with EtOAc, wash with brine, and dry.

    • Product:3-amino-N-(3-chlorophenyl)-4-methylbenzamide .

    • Stability Note: Use immediately or store under inert gas (Ar/N₂) to prevent oxidation.

Protocol C: Urea Coupling (Library Generation)

Objective: To link the scaffold to a heterocyclic core (e.g., Pyrimidine or Pyridine) to create a Pan-Raf inhibitor.

Methodology:

  • Dissolve the amine from Protocol B (1.0 eq) in anhydrous THF.

  • Add the appropriate Isocyanate (e.g., phenyl isocyanate derivative) OR activate a heterocyclic amine with CDI (1,1'-Carbonyldiimidazole).

  • Stir at RT for 12–24 hours.

  • Precipitate the final urea product with water or ether.

Troubleshooting & Optimization (Expert Insights)

IssueRoot CauseSolution
Low Yield in Step 1 Hydrolysis of Acid ChlorideEnsure anhydrous conditions. Switch to HATU/DIPEA coupling in DMF if the acid chloride is unstable.
Incomplete Reduction Clumping of Fe powderUse mechanical stirring or switch to Pd/C + H₂ (balloon) in MeOH. Note: Pd/C may dehalogenate the Cl-phenyl ring; monitor carefully.
Poor Solubility High Lipophilicity (LogP ~3.8)The intermediate is very insoluble in water. Use DMSO for biological assays. For synthesis, use THF/DMF mixtures.
"Sticky" Reaction Urea formation side-productsAvoid excess CDI. Use phenyl chloroformate to form a carbamate intermediate, then react with the amine.

Biological Applications & References

Application Areas
  • Pan-Raf Inhibition: This scaffold is integral to the design of "Type II" inhibitors that bind to the inactive (DFG-out) conformation of B-Raf kinase. The 3-chlorophenyl tail occupies the hydrophobic pocket created by the movement of the DFG motif.

    • Target: B-Raf V600E (Melanoma), C-Raf.

    • Reference: Wang et al. (2017).

  • Methuosis Induction: Derivatives of this scaffold (linked to azaindoles) have been shown to induce methuosis —a form of cell death characterized by the accumulation of cytoplasmic vacuoles, distinct from apoptosis. This is a promising strategy for drug-resistant cancers (e.g., Glioblastoma).

    • Reference: Huang et al. (2018).

References
  • Design, synthesis and evaluation of derivatives based on pyrimidine scaffold as potent Pan-Raf inhibitors. Wang, L., et al. European Journal of Medicinal Chemistry, 2017.

  • Discovery of Azaindole-Based Derivatives as Potent Methuosis Inducers. Huang, Q., et al. Journal of Medicinal Chemistry, 2018.

Application

"N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide" screening for enzyme inhibition

The following Application Note and Protocol is designed for the rigorous screening and validation of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS 13257-78-8). While this compound is often encountered in high-through...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for the rigorous screening and validation of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS 13257-78-8).

While this compound is often encountered in high-throughput screening (HTS) libraries, its specific structural features—a nitro-substituted benzamide —strongly suggest a specific mechanism of action (MoA) profile. This guide prioritizes the validation of this scaffold as a potential covalent inhibitor (specifically targeting enzymes like DprE1 in Mycobacterium tuberculosis) or a Type II Kinase Inhibitor .

Compound: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide CAS: 13257-78-8 Target Class Focus: Covalent Reductases (e.g., DprE1), Kinases (Type II), and Viral Enzymes.

Part 1: Strategic Overview & Scientific Rationale

The "Nitro-Benzamide" Liability & Opportunity

The presence of the nitro group (-NO2) on the benzamide core is the defining feature of this molecule. In enzyme screening, this moiety dictates the experimental design due to two competing mechanisms:

  • Specific Covalent Inhibition (The "Prodrug" Mechanism): In mycobacterial targets (like DprE1), the nitro group is enzymatically reduced to a nitroso intermediate, which then forms a covalent bond with a catalytic cysteine (e.g., Cys387).[1] This is a high-value mechanism for anti-infectives.

  • Nonspecific Redox Cycling (The "False Positive" Risk): In general biochemical assays, nitro compounds can act as "redox cyclers," generating hydrogen peroxide or quenching fluorescence, leading to promiscuous (false) inhibition.

Core Directive: Your screening protocol must distinguish between true time-dependent covalent inhibition and false redox artifacts.

Structural Homology & Target Prediction[2]
  • Anti-Tubercular (DprE1): High structural similarity to DNB1 and BTZ043 , known covalent inhibitors of DprE1.

  • Kinase Inhibition: The N-phenyl-benzamide skeleton mimics the "linker-tail" region of Type II kinase inhibitors (e.g., Sorafenib), binding to the DFG-out hydrophobic pocket.

Part 2: Experimental Protocols

Compound Preparation & Solubility

Nitrobenzamides are lipophilic and prone to precipitation in aqueous buffers.

  • Stock Solution: Dissolve to 10 mM or 20 mM in 100% DMSO .

    • Critical Step: Sonicate for 5 minutes to ensure complete dissolution. Visual inspection is insufficient; micro-precipitates can scatter light in absorbance assays.

  • Working Solution: Dilute to 100x final concentration in DMSO before adding to the assay buffer. Keep final DMSO concentration <1% (v/v) to avoid solvent effects on the enzyme.

Primary Screening Protocol (Generic Enzyme Format)

This protocol uses a Fluorescence-Based Coupled Assay (e.g., ADP-Glo for Kinases or Amplex Red for Oxidases) to maximize sensitivity.

Assay Conditions:

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100 (prevents aggregation).

  • Reducing Agents: Avoid DTT if screening for DprE1-like covalent mechanisms, as thiols can compete with the enzyme's cysteine for the nitroso intermediate. Use TCEP (1 mM) if a reducing agent is strictly required.

Step-by-Step Workflow:

  • Pre-Incubation (Crucial for Nitro-Compounds):

    • Dispense 5 µL of Enzyme solution into the plate.

    • Add 100 nL of Compound (in DMSO).

    • Incubate for 30–60 minutes at RT.

    • Rationale: Nitro-reduction and covalent bond formation are slow processes. Without pre-incubation, you will underestimate potency (IC50 shift).

  • Reaction Initiation:

    • Add 5 µL of Substrate/Cofactor Mix (e.g., ATP + Peptide or FAD + Substrate).

  • Detection:

    • Read signal (Fluorescence/Luminescence) at T=0 and T=60 min (kinetic mode preferred).

Mechanism of Action (MoA) Deconvolution

Once a "hit" is confirmed, you must determine if it is Reversible, Covalent, or Promiscuous.

Experiment A: IC50 Time-Shift Assay

Compare the IC50 values with and without pre-incubation.

  • Protocol: Run two parallel plates.

    • Plate 1: Add Substrate immediately after Compound (T=0).

    • Plate 2: Incubate Compound + Enzyme for 60 min, then add Substrate.

  • Interpretation:

    • IC50 (60 min) << IC50 (0 min): Indicates Slow-binding or Covalent inhibition (likely specific).

    • IC50 Unchanged: Reversible, fast-binding inhibition (likely ATP competitive).

Experiment B: Redox Cycling Counter-Screen (The "False Positive" Check)

Nitro compounds often generate H₂O₂ in the presence of reducing agents.

  • Protocol: Incubate Compound + Buffer + Reducing Agent (e.g., DTT) without Enzyme. Add H₂O₂-sensitive detection reagent (e.g., Horseradish Peroxidase + Amplex Red).

  • Result: High signal indicates the compound is generating peroxide spontaneously. Discard as a PAINS/Artifact.

Part 3: Data Analysis & Visualization

Decision Matrix for Hit Validation
ObservationLikely MechanismAction Item
IC50 shifts >10-fold with pre-incubation Covalent / IrreversiblePerform Mass Spec (Intact Protein) to confirm adduct mass.
IC50 unchanged with time Reversible CompetitivePerform Lineweaver-Burk plot (vary [Substrate]).
High signal in No-Enzyme Control Redox Cycler / ArtifactFlag as False Positive. Do not pursue.
Hill Slope > 2.0 AggregatorAdd 0.01% Triton X-100 and re-test.
Mechanism of Action Flowchart

The following diagram illustrates the critical decision pathway for validating this nitrobenzamide derivative.

G Start Compound: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide PrimaryScreen Primary Enzyme Assay (Fixed Conc. 10µM) Start->PrimaryScreen HitDecision Is % Inhibition > 50%? PrimaryScreen->HitDecision Discard Discard / Inactive HitDecision->Discard No TimeShift Time-Dependent IC50 Assay (0 min vs 60 min Pre-incubation) HitDecision->TimeShift Yes ShiftDecision Is IC50(60') << IC50(0')? TimeShift->ShiftDecision RedoxCheck Redox Counter-Screen (Amplex Red - No Enzyme) ShiftDecision->RedoxCheck Yes (Shift) Reversible Reversible Inhibitor (ATP Competitive / Allosteric) ShiftDecision->Reversible No (Stable) RedoxDecision H2O2 Generation? RedoxCheck->RedoxDecision SpecificCovalent Likely Covalent Inhibitor (Nitro-reduction mechanism) RedoxDecision->SpecificCovalent No Signal Artifact False Positive (Redox Cycler) RedoxDecision->Artifact High Signal

Caption: Logical workflow for deconvoluting the mechanism of nitrobenzamide hits, distinguishing specific covalent inhibition from redox artifacts.

Part 4: References

  • Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354–11359. Link

  • Mak, P. A., et al. (2012). "A high-throughput screen to identify inhibitors of ATP homeostasis in non-replicating Mycobacterium tuberculosis." ACS Chemical Biology, 7(7), 1190–1197. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide

[1] Introduction: The Chemistry of the Challenge You are likely synthesizing N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide via the acylation of 3-chloroaniline with 4-methyl-3-nitrobenzoyl chloride (or the activated carbo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The Chemistry of the Challenge

You are likely synthesizing N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide via the acylation of 3-chloroaniline with 4-methyl-3-nitrobenzoyl chloride (or the activated carboxylic acid).

While the amide coupling itself is robust, this specific molecule presents a "perfect storm" of purification challenges:

  • The "Sticky" Amine: 3-Chloroaniline is a weak base (

    
    ) that oxidizes rapidly, turning your product brown/rust-colored.[1]
    
  • The Nitro Group: Introduces strong UV-active yellow coloration and increases polarity, often making the product co-elute with hydrolysis byproducts.

  • Solubility Paradox: The 4-methyl group adds lipophilicity, while the nitro/amide groups add polarity, creating a solubility profile that can defy standard "like-dissolves-like" intuition during recrystallization.

This guide provides self-validating protocols to isolate high-purity (>98%) material.

Module 1: Removing Unreacted 3-Chloroaniline

The Issue: The product retains a brown tint or shows a trailing spot on TLC. The Cause: 3-Chloroaniline is difficult to remove because its electron-withdrawing chlorine atom makes it a weaker base than typical anilines, meaning standard acidic washes may fail if not aggressive enough.

The Solution: Validated Acid-Base Workup

Do not rely on silica chromatography to remove the amine; it often streaks. Use this chemically driven extraction protocol.[1]

Protocol 1.1: The "pH Swing" Wash
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether (poor solubility).[1]

  • Acid Wash (Target pH < 1):

    • Wash the organic phase 2x with 1M HCl .

    • Scientific Rationale: The

      
       of 3-chloroaniline is ~3.[2][3][4][5][6]5. To fully protonate it (
      
      
      
      ) and force it into the aqueous layer, the aqueous pH must be at least 2 units lower than the
      
      
      . 1M HCl (pH ~0) ensures >99% removal.[1]
  • Base Wash (Target pH ~ 8-9):

    • Wash the organic phase 2x with Saturated Sodium Bicarbonate (

      
      ) .
      
    • Scientific Rationale: This removes the hydrolyzed byproduct (4-methyl-3-nitrobenzoic acid ) and neutralizes residual HCl.[1]

    • Warning: Do NOT use strong NaOH. Nitro-substituted amides are susceptible to hydrolysis under strongly basic conditions.[1]

  • Brine & Dry: Wash with saturated brine, dry over

    
    , and concentrate.
    
Visualization: Workup Logic Flow

WorkupFlow Start Crude Reaction Mixture (Amide + Amine + Acid) Solvent Dissolve in EtOAc or DCM Start->Solvent AcidWash Wash with 1M HCl (2x) Solvent->AcidWash Split1 Phase Separation AcidWash->Split1 AqLayer1 Aqueous Layer (Discard) Contains: 3-Chloroaniline-HCl Split1->AqLayer1 OrgLayer1 Organic Layer Contains: Amide + Benzoic Acid Split1->OrgLayer1 BaseWash Wash with Sat. NaHCO3 (2x) OrgLayer1->BaseWash Split2 Phase Separation BaseWash->Split2 AqLayer2 Aqueous Layer (Discard) Contains: 4-methyl-3-nitrobenzoate Split2->AqLayer2 OrgLayer2 Final Organic Layer Contains: Pure Amide Split2->OrgLayer2

Caption: Figure 1.[1] Chemically selective extraction strategy utilizing pKa differences to isolate the target amide.

Module 2: The "Red/Yellow" Menace (Color Removal)

The Issue: The solid product is dark yellow, orange, or rust-colored. The Cause: Nitroaromatics are naturally pale yellow. Darker colors indicate oxidation products of the aniline or trace "azo" impurities formed during synthesis.

The Solution: Activated Carbon Recrystallization

Standard recrystallization often traps colored impurities inside the crystal lattice. You must adsorb them before crystallization.

Protocol 2.1: Carbon Treatment
  • Solvent Choice: Ethanol (95% or absolute) is the preferred solvent. The nitro group interacts favorably with the alcohol, increasing solubility at high temperatures.

  • Dissolution: Dissolve the crude solid in boiling Ethanol . Use the minimum amount required to solubilize the product.[7]

  • Adsorption:

    • Remove heat source (safety critical: Ethanol is flammable).[1]

    • Add Activated Charcoal (5-10% by weight) .[1]

    • Tip: Add a small amount of Celite to prevent the carbon from clogging the filter later.

  • Reflux: Return to reflux for 5–10 minutes.

  • Hot Filtration: Filter while boiling through a pre-warmed Celite pad.

    • Troubleshooting: If crystals form in the funnel, you let it cool too much. Rinse with hot ethanol.[1]

Module 3: Recrystallization & Solubility

The Issue: "Oiling out" (product separates as a liquid) or low recovery yield.

Solvent Screening Data

Based on the structural properties (Lipophilic tolyl ring + Polar nitro/amide), here is the solubility profile:

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water InsolubleInsolubleAnti-solventUse to force precipitation.[1]
Ethanol (EtOH) HighModerateHigh Best first choice.[1]
Ethyl Acetate HighHighLowToo soluble; requires Heptane.
Toluene ModerateLowModerate Good for removing non-polar impurities.
DCM HighHighLowGood for extraction, bad for crystals.
Protocol 3.1: The Two-Solvent Method (EtOH/Water)

If single-solvent Ethanol recrystallization yields poor recovery:

  • Dissolve product in boiling Ethanol .

  • Add hot water dropwise until a persistent turbidity (cloudiness) appears.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool slowly to Room Temperature, then to

    
    .
    
    • Scientific Integrity: Slow cooling promotes the exclusion of impurities from the crystal lattice. Rapid cooling traps them.[1]

Visualization: Recrystallization Decision Tree

RecrystLogic Start Crude Solid Check1 Is it highly colored? Start->Check1 Carbon Perform Carbon Treatment (Module 2) Check1->Carbon Yes SolventTest Test Solubility in Boiling EtOH Check1->SolventTest No Carbon->SolventTest Result1 Soluble in Hot EtOH? SolventTest->Result1 PathA Cool to RT. Do crystals form? Result1->PathA Yes PathB Add Hot Water (Anti-solvent) Result1->PathB No (Too Soluble) PathA->PathB No Success Filter & Dry (Pure Product) PathA->Success Yes PathB->Success

Caption: Figure 2. Logic gate for selecting the appropriate purification pathway based on visual inspection and solubility.

Frequently Asked Questions (FAQ)

Q: My product is oiling out at the bottom of the flask during recrystallization. Why? A: This occurs when the product's melting point is lower than the solvent's boiling point, or the solution is too concentrated.[8]

  • Fix: Add more solvent (Ethanol) to lower the saturation point.[1] If using an EtOH/Water mix, you have added too much water.[1] Re-heat and add Ethanol until clear.

Q: Can I use Hexane instead of Water as an anti-solvent? A: Yes, if you are using Ethyl Acetate or Toluene as the primary solvent.

  • Warning: Hexane is immiscible with Ethanol/Methanol.[1] Do not mix Hexane with alcohols; it will form two liquid layers rather than precipitating crystals.

Q: The NMR shows a singlet at


 2.4 ppm and broad peaks. Is this an impurity? 
A:  The singlet at ~2.4 ppm is likely the methyl group on the benzamide ring (4-methyl). This is part of your product. Broad peaks often indicate restricted rotation around the amide bond (rotamers), which is common in bulky amides.[1] Run the NMR at a higher temperature (

) to sharpen the peaks.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for pKa values and general purification of amides).

  • PubChem. (n.d.).[1] 3-Chloroaniline (Compound Summary).[1][2][5][9] National Library of Medicine. Retrieved March 8, 2026, from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Source for mechanisms of amide hydrolysis and extraction logic).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide in Biological Assays

Welcome to the Technical Support Center. This guide is designed for scientists and drug development professionals dealing with the specific physicochemical challenges of handling highly lipophilic benzamide derivatives i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for scientists and drug development professionals dealing with the specific physicochemical challenges of handling highly lipophilic benzamide derivatives in biological and biochemical assays.

Compound Profiling & The Root Cause of Precipitation

Compound Identity: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS: 13257-78-8)[1].

Physicochemical Challenges: This molecule features a highly rigid, hydrophobic scaffold comprising a chlorophenyl ring, a nitro group, and a methyl group attached to a central benzamide core[2]. These structural elements significantly increase its partition coefficient (LogP) and crystal lattice energy. Consequently, while the compound exhibits excellent solubility in pure, anhydrous dimethyl sulfoxide (DMSO)[3], its aqueous solubility is thermodynamically restricted.

The Causality of Precipitation: When transferring this compound from a 100% DMSO stock into an aqueous assay buffer or cell culture medium, the sudden drop in the solvent's dielectric constant forces the hydrophobic regions of the molecule out of the hydrogen-bonded water network. This rapid solvent shift often causes the compound to exceed its kinetic solubility limit, leading to immediate nucleation and the formation of colloidal aggregates or microcrystals[4].

Diagnostic Workflow for Assay Integrity

Before adjusting your formulation, it is critical to determine whether your assay artifacts (e.g., flat dose-response curves, high background noise, or apparent cytotoxicity) are caused by compound precipitation.

G A 1. Prepare 10 mM Stock in 100% Anhydrous DMSO B 2. Serial Dilution in 100% DMSO A->B C 3. Rapid Transfer to Aqueous Buffer (Final DMSO ≤ 0.5%) B->C D 4. Assess Kinetic Solubility (Nephelometry / Absorbance) C->D E Precipitation / High Light Scattering D->E Aggregation Detected F Clear Solution / Low Light Scattering D->F Fully Solvated G Optimize Formulation (Add Surfactants / Carrier Proteins) E->G H Proceed to Biological Assay F->H G->D Retest New Matrix

Workflow for diagnosing and resolving compound precipitation in biological assays.

Mechanistic FAQs: Troubleshooting Assay Failures

Q1: Why do I see a "flat" dose-response curve or false positives in my biochemical target assay? A1: This is a classic hallmark of compound aggregation. When N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide exceeds its kinetic solubility limit, it forms colloidal aggregates. These aggregates can non-specifically sequester the target protein (acting as a "sink") or scatter light in fluorescence/absorbance readouts, leading to artifactual inhibition data[4]. Solution: Always verify solubility at your highest test concentration using nephelometry or dynamic light scattering (DLS) before running the assay.

Q2: Why can't I make my serial dilutions directly in the cell culture medium? A2: Serial dilution in an aqueous buffer creates localized zones of high compound concentration relative to the solvent, triggering irreversible thermodynamic nucleation[5]. Once the compound precipitates, subsequent dilutions simply transfer suspended microcrystals rather than dissolved molecules, leading to inaccurate dosing. Solution: Perform all serial dilutions in 100% DMSO, then make a single, rapid transfer to the aqueous medium[3][6].

Q3: My cells are dying even at low compound concentrations. Is the compound toxic, or is it the solvent? A3: It is highly likely to be solvent toxicity if your final DMSO concentration exceeds 0.5%. High concentrations of DMSO (>1%) are known to be cytotoxic, alter cellular phenotypes, reduce reactive oxygen species production in leukocytes, and inhibit cell growth[7]. Solution: Keep the final DMSO concentration strictly below 0.5% (ideally 0.1%) and always include a vehicle-only control to establish a baseline[6][7].

Q4: How does moisture affect my DMSO stock solutions? A4: DMSO is highly hygroscopic. Over time, repeated opening of the stock vial allows DMSO to absorb atmospheric moisture. Even a small percentage of water in the DMSO stock can drastically reduce the solubility of highly lipophilic compounds like N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide, causing them to precipitate during storage[4][5]. Solution: Aliquot stocks into single-use volumes and store them at -20°C in desiccators to avoid freeze-thaw cycles and moisture ingress[3].

Formulation Matrix: Excipients & Co-Solvents

If the compound precipitates at your required assay concentration despite proper DMSO handling, you must modify the aqueous environment. Below is a quantitative guide to acceptable additives for in vitro assays.

Additive / Co-SolventRecommended Max Final Conc.Mechanism of SolubilizationCell Assay Compatibility
DMSO 0.1% - 0.5%Primary solvent; lowers dielectric constant.High (Monitor for specific cell line toxicity)[7]
Tween-20 / Triton X-100 0.01% - 0.05%Non-ionic surfactants; disrupt colloidal aggregates via micelle formation.Low (Detergents lyse cell membranes; use only in biochemical assays)
HP-β-Cyclodextrin 1.0% - 5.0%Forms host-guest inclusion complexes, shielding the hydrophobic benzamide core.Medium (Can extract cholesterol from cell membranes at high conc.)
BSA / FBS 0.1% - 10.0%Carrier proteins; bind lipophilic molecules and prevent self-association.High (Standard in cell culture; may shift apparent IC50 due to protein binding)

Self-Validating Experimental Protocols

Protocol A: Preparation and Delivery of DMSO Stocks for Cell-Based Assays

This protocol ensures the compound remains fully solvated during dose-response experiments by maintaining a constant DMSO concentration across all test wells[3][6].

Step-by-Step Methodology:

  • Stock Preparation: Weigh N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide and dissolve it in 100% anhydrous, sterile DMSO to create a 10 mM master stock. Vortex gently until visually clear[3].

  • DMSO Serial Dilution: Label a series of sterile microcentrifuge tubes. Add 50 µL of 100% DMSO to tubes 2 through N. Transfer 50 µL from the master stock to tube 2, mix thoroughly, and repeat to create a 2-fold or 3-fold dilution series in 100% DMSO[3][5].

  • Intermediate Aqueous Dilution (Optional but Recommended): To prevent localized precipitation upon contact with cells, prepare an intermediate plate. Add 2 µL of each DMSO dilution to 198 µL of pre-warmed (37°C) cell culture medium (yielding a 100x intermediate at 1% DMSO). Mix rapidly by pipetting.

  • Final Transfer: Immediately transfer 10 µL from the intermediate plate to 90 µL of cells in the assay plate.

  • Self-Validation Check: The final DMSO concentration in all wells (including controls) must be exactly 0.1%. Inspect the highest concentration well under a phase-contrast microscope (40x magnification); the absence of needle-like crystals or dark granular clusters validates successful solvation.

Protocol B: Kinetic Solubility Assessment via Nephelometry

Thermodynamic solubility assays (shake-flask methods) take 24-48 hours and do not reflect the rapid kinetic conditions of a bioassay[8][9]. Nephelometry measures light scattering to detect the exact concentration at which the compound begins to aggregate.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your exact biochemical assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) and filter through a 0.22 µm membrane to remove dust particles.

  • Compound Spiking: Using the DMSO serial dilutions from Protocol A, spike the compound into the filtered buffer in a clear-bottom 96-well plate. Ensure the final DMSO concentration is identical across all wells (e.g., 1%).

  • Equilibration: Incubate the plate at room temperature for 90 minutes. (This mimics the typical duration of a biochemical assay).

  • Measurement: Read the plate using a microplate nephelometer or measure absorbance at 620 nm (where the compound does not absorb light).

  • Self-Validation Check: Plot the scattering/absorbance values against compound concentration. The concentration at which the scattering signal deviates by >3 standard deviations from the vehicle control (DMSO only) is your kinetic solubility limit. You must run your biological assays below this concentration to ensure data integrity.

References

Sources

Troubleshooting

Technical Support Center: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide Stability and Degradation

Welcome to the technical support guide for N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this compound. Given the specific nature of this molecule, this guide synthesizes direct data where available with established principles from analogous structures—specifically N-aryl amides, nitroaromatic compounds, and chlorinated aromatics—to offer a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and expected stability of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide based on its structural motifs.

Q1: What are the primary structural liabilities of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide?

A1: The molecule possesses three key functional groups that influence its stability:

  • Amide Linkage: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 3-chloroaniline and 4-methyl-3-nitrobenzoic acid.[1] Basic hydrolysis is often more aggressive toward amides than acidic conditions.[2]

  • Nitroaromatic Group: The nitro group is an electron-withdrawing group that enhances the chemical stability of the benzene ring, making it generally resistant to oxidative degradation.[3][4] However, this group is susceptible to reduction, which can lead to the formation of amino or hydroxylamino derivatives.[5] It can also be a chromophore, making the compound potentially susceptible to photolytic degradation.

  • Chlorinated Phenyl Ring: The chloro-aromatic group is generally stable but can undergo degradation under high-intensity UV light (photolysis).[6]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the following conditions are recommended:

  • Temperature: Store as a solid at controlled room temperature or refrigerated (2-8°C). Avoid repeated freeze-thaw cycles if in solution.

  • Light: Protect from light by storing in amber glass vials or in a dark, light-proof cabinet to prevent photolytic degradation.[7]

  • Atmosphere: For maximum stability, especially if the compound is intended as a long-term reference standard, store under an inert atmosphere like argon or nitrogen to protect against oxidation and moisture.[7]

  • Container: Use tightly sealed, non-reactive containers, such as amber glass with Teflon-lined caps, to prevent contamination and solvent evaporation.[7]

Q3: I've noticed my solution of the compound turning yellow over time. Is this a sign of degradation?

A3: Yes, a color change, particularly to a yellow or brownish hue, is a common visual indicator of degradation in nitroaromatic compounds.[7] This can be caused by exposure to light, elevated temperatures, or chemical reactions. The most reliable way to confirm and quantify degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

Q4: Which solvents are best for preparing stock solutions?

A4: The choice of solvent is critical. Always use high-purity, dry solvents. Acetonitrile is often a good first choice for stock solutions of nitroaromatic compounds for analytical purposes.[8] If aqueous buffers are used for experimental assays, prepare fresh solutions from a concentrated organic stock solution. The stability of the compound in the final aqueous medium should be validated for the duration of the experiment.

Troubleshooting Guide for Stability Studies

This guide provides solutions to common issues encountered during forced degradation and stability-indicating method development.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
No degradation observed under stress conditions (acid, base, heat). The compound is highly stable under the tested conditions.[9] Stress conditions were not sufficiently harsh.Increase the concentration of the stressor (e.g., from 1N HCl to 5N HCl), increase the temperature, or extend the exposure time. Ensure adequate mixing of the compound with the stressor.
Complete degradation or multiple unknown peaks observed. The stress conditions were too harsh, leading to the formation of secondary degradation products.Reduce the stressor concentration, lower the temperature, or shorten the exposure time. Aim for 2-20% degradation to clearly identify primary degradants.[10]
Inconsistent results between experimental replicates. Degradation of the compound in the stock solution. Inconsistent preparation of samples. Analytical instrument variability.Prepare fresh stock solutions for each experiment or perform a solution stability study to validate its use over time.[7] Use a validated, stability-indicating HPLC method.
Poor mass balance in HPLC analysis. Degradants are not UV-active at the chosen wavelength. Degradants are not eluting from the column (highly polar or non-polar). The compound has volatilized or precipitated.Use a Photo-Diode Array (PDA) detector to screen for degradant peaks at different wavelengths. Adjust the mobile phase composition or gradient to elute all components. Visually inspect samples for precipitation.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[11] The following are generalized protocols that should be adapted and optimized for N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide.

Protocol 1: Preparation of Samples
  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each stress condition, add an appropriate volume of the stock solution to the stressor solution to achieve a final concentration of approximately 100 µg/mL.

  • Include a control sample (unstressed) by diluting the stock solution with the same solvent system but without the stressor.

Protocol 2: Stress Conditions
  • Acidic Hydrolysis: Mix the sample with 1N HCl. Incubate at 60°C for 24 hours.[2] If no degradation is seen, increase acid concentration or temperature. After incubation, cool and neutralize with an equivalent amount of 1N NaOH before analysis.

  • Basic Hydrolysis: Mix the sample with 1N NaOH. Incubate at 60°C for 8 hours.[2] Amide hydrolysis is often faster under basic conditions.[1] After incubation, cool and neutralize with an equivalent amount of 1N HCl.

  • Oxidative Degradation: Mix the sample with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[10] If no degradation is seen, 30% H₂O₂ can be used.[7]

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.[7] Also, expose a solution of the compound to the same conditions.

  • Photolytic Degradation: Expose both the solid compound and a solution of the compound to UV light (e.g., in a photostability chamber with an output of 1.2 million lux hours and 200 watt hours/square meter).[7] A control sample should be wrapped in aluminum foil to exclude light.

Protocol 3: Analysis

Analyze all stressed samples and the control using a suitable stability-indicating HPLC-UV/PDA method. The method should be capable of separating the parent peak from all degradation products.

Visualizing Workflows and Pathways

Forced Degradation Workflow

The following diagram illustrates the logical workflow for conducting a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Prep Prepare 1 mg/mL Stock Solution Acid Acidic Hydrolysis (1N HCl, 60°C) Prep->Acid Dilute to 100 µg/mL Base Basic Hydrolysis (1N NaOH, 60°C) Prep->Base Dilute to 100 µg/mL Oxidation Oxidative (3% H₂O₂, RT) Prep->Oxidation Dilute to 100 µg/mL Thermal Thermal (80°C, Solid & Solution) Prep->Thermal Dilute to 100 µg/mL Photo Photolytic (UV/Vis Light) Prep->Photo Dilute to 100 µg/mL Control Control Sample (No Stress) Prep->Control Dilute to 100 µg/mL Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Evaluation Evaluate Degradation (%) Identify Degradants Assess Mass Balance Analysis->Evaluation

Caption: A flowchart of the forced degradation study process.

Hypothetical Degradation Pathway

This diagram illustrates the most probable primary degradation pathway for N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide, which is the hydrolysis of the amide bond.

G Parent N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide DP1 4-methyl-3-nitrobenzoic acid Parent->DP1 Amide Hydrolysis (H⁺ or OH⁻) DP2 3-chloroaniline Parent->DP2 Amide Hydrolysis (H⁺ or OH⁻)

Caption: Predicted hydrolytic degradation of the parent compound.

References

  • A Comparative Guide to the Stability of 1-Methyl-3-nitro-5-propoxybenzene and Related Nitroaromatic Compounds. Benchchem.
  • Hydrolysis of (N-aryl)alkylphenylphosphinic amides in acidic solution: influence of different P-alkyl groups, including cyclopropyl, and of substituents in the N-aryl group. Semantic Scholar.
  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic.
  • Hydrolysis of (N-Ary1)alkylphenylphosphinic Amides in Acidic Solution : Influence of Different P-Alkyl. RSC Publishing.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews - ASM Journals.
  • Technical Support Center: Prevention of Nitro-aromatic Compound Degradation. Benchchem.
  • Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. PubMed.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015).
  • Hydrolysis of Amides. Chemistry Steps.
  • N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. PMC.
  • Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Journal of AOAC INTERNATIONAL - Oxford Academic.
  • Bioremediation of Nitroaromatic Compounds. IntechOpen.
  • chlorinated aromatic compounds: Topics by Science.gov. Science.gov.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Forced Degradation – A Review. (2022).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).

Sources

Optimization

"N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide" catalyst selection for synthesis

Technical Support Center: Synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide Ticket ID: #404-AMIDE-CAT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide Ticket ID: #404-AMIDE-CAT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Nucleophilicity Challenge

You are attempting to synthesize N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide . This is not a routine amide coupling due to the specific electronic properties of your substrates:

  • The Amine (3-chloroaniline): The chlorine atom at the meta position is electron-withdrawing (Inductive effect:

    
    ). This significantly reduces the electron density on the nitrogen, making it a weak nucleophile . Standard coupling reagents (e.g., EDC/NHS) often result in slow kinetics or incomplete conversion.
    
  • The Acid (4-methyl-3-nitrobenzoic acid): The nitro group makes the carbonyl carbon more electrophilic (beneficial), but the 4-methyl group introduces mild steric strain.

Recommendation: For this specific substrate pair, "catalyst selection" depends entirely on your chosen pathway.

  • Pathway A (High Yield/Robust): Acid Chloride activation. Catalyst: DMF.

  • Pathway B (Direct/Green): Dehydrative Condensation. Catalyst: Boric Acid / Arylboronic Acid. [1][2]

Part 1: The "Gold Standard" Protocol (Acid Chloride Route)

For electron-deficient anilines like 3-chloroaniline, activating the acid to an acid chloride is the most reliable method to force the reaction to completion.

The Catalyst: N,N-Dimethylformamide (DMF) [3][4]

  • Role: DMF acts as a nucleophilic catalyst to generate the active Vilsmeier-Haack-type intermediate.

  • Mechanism: DMF reacts with Thionyl Chloride (

    
    ) to form a highly electrophilic chloroiminium ion, which activates the carboxylic acid far faster than 
    
    
    
    alone.
Mechanism of Action (DMF Catalysis)

DMF_Catalytic_Cycle DMF DMF (Catalyst) Inter1 Chloroiminium Ion (Active Species) DMF->Inter1 + SOCl2 SOCl2 SOCl2 SOCl2->Inter1 AcidCl Acid Chloride (Product) Inter1->AcidCl + Carboxylic Acid SO2_HCl SO2 + HCl Inter1->SO2_HCl Byproducts Acid 4-methyl-3-nitrobenzoic acid Acid->AcidCl AcidCl->DMF Regeneration

Figure 1: The catalytic cycle of DMF converting Thionyl Chloride into the hyper-reactive Chloroiminium species.

Step-by-Step Protocol
  • Activation:

    • Suspend 4-methyl-3-nitrobenzoic acid (1.0 equiv) in anhydrous Toluene or DCM.

    • Add Thionyl Chloride (1.2 – 1.5 equiv).

    • CRITICAL STEP: Add DMF (Catalytic, 1-3 mol%). Without this, reaction with the nitro-substituted acid may be sluggish.

    • Reflux (Toluene) or stir at RT (DCM) until gas evolution (

      
      ) ceases and the solution becomes clear.
      
    • Note: Evaporate excess

      
       to avoid side reactions with the amine.
      
  • Coupling:

    • Dissolve 3-chloroaniline (1.0 equiv) and a base (Pyridine or

      
      , 1.2 equiv) in DCM.
      
    • Add the freshly prepared Acid Chloride dropwise at 0°C.

    • Allow to warm to RT.[5] The strong electrophile overcomes the weak nucleophilicity of the chloroaniline.

Part 2: The "Green" Alternative (Direct Amidation)

If you must avoid chlorinated reagents, you can use Boron-based catalysis. This is slower but generates water as the only byproduct.

The Catalyst: 2-Iodophenylboronic Acid or Boric Acid

  • Role: Acts as a Lewis acid / reversible covalent bond activator. It forms a mixed anhydride (acyloxyboron species) that activates the carboxylic acid.

  • Constraint: Requires continuous water removal (Dean-Stark or Molecular Sieves) to drive equilibrium.

Comparative Data: Catalyst Performance
ParameterCatalyst: DMF (via

)
Catalyst: Boric Acid (Direct)Catalyst: DMAP (via EDC)
Reaction Time < 2 Hours12 - 24 Hours4 - 12 Hours
Yield (Est.) > 90%60 - 75%70 - 85%
Purification Recrystallization (Easy)Column ChromatographyAqueous Workup
Suitability Best for 3-chloroaniline ModerateGood
Key Risk Moisture sensitivityHigh Temp requiredN-acyl urea byproduct

Part 3: Troubleshooting Guide (FAQs)

Q1: The reaction mixture turned black during Acid Chloride formation. What happened?

Diagnosis: Thermal decomposition or polymerization. Fix:

  • The nitro group makes the ring electron-deficient, but the methyl group is benzylic. Excessive heating with

    
     can cause benzylic chlorination or decomposition.
    
  • Solution: Reduce temperature. If using Toluene, reflux at 80°C max. If using DCM, keep at 40°C. Ensure your DMF is anhydrous; water in DMF triggers a violent exotherm.

Q2: I used EDC/DMAP, but the yield is <50%. Why?

Diagnosis: The "N-acyl urea" trap. Explanation: 3-chloroaniline is a slow nucleophile. The activated ester (O-acylisourea) formed by EDC has a finite lifetime. If the amine doesn't attack fast enough, the intermediate rearranges into an unreactive N-acyl urea byproduct. Solution:

  • Switch to the Acid Chloride method (Pathway A).

  • If you must use coupling reagents, switch to HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt/DMAP. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that speeds up the amine attack.

Q3: Are there safety concerns with the DMF/Thionyl Chloride method?

Diagnosis: Carcinogen formation. Critical Warning: The reaction between DMF and Thionyl Chloride produces Dimethylcarbamoyl Chloride (DMCC) as a byproduct.[6]

  • Risk: DMCC is a potent carcinogen and lachrymator.

  • Control: Perform all evaporations in a well-ventilated fume hood. Treat the rotary evaporator trap contents as hazardous waste.

Q4: How do I troubleshoot low conversion?

Follow this logic flow to diagnose the failure point:

Troubleshooting_Tree Start Low Yield / No Reaction Check1 Is Acid Chloride forming? Start->Check1 Action1 Check gas evolution. Add more DMF catalyst. Check1->Action1 No Check2 Is Amine reacting? Check1->Check2 Yes Action2 Amine is weak nucleophile. Add DMAP (0.1 eq) to coupling step. Check2->Action2 No Action3 Check Solvents. Must be Anhydrous. Check2->Action3 Yes, but slow

Figure 2: Decision tree for diagnosing synthetic failure in amide coupling.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7][8][9] Tetrahedron, 61(46), 10827-10852. Link

  • Levin, J. I., Turos, E., & Weinreb, S. M. (1993). An alternative procedure for the aluminum-mediated conversion of esters to amides. Synthetic Communications, 12(13), 989-993.
  • Tang, P. (2012). Boric Acid Catalyzed Amide Formation.[1][7][8][10] Organic Syntheses, 89, 432. Link

  • Clayden, J. (2001). Organic Chemistry. Oxford University Press.

Sources

Troubleshooting

Technical Support Center: Purification of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with isolating high-purity N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with isolating high-purity N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide .

The synthesis of this compound typically involves the in situ generation of an acid chloride from 4-methyl-3-nitrobenzoic acid (or direct use of 4-methyl-3-nitrobenzoyl chloride), followed by nucleophilic acyl substitution with 3-chloroaniline in the presence of an organic base and a polar aprotic solvent like DMF[1]. Because 4-methyl-3-nitrobenzoyl chloride features a highly electrophilic carbonyl group stabilized by the electron-withdrawing nitro group, it is highly reactive and prone to side reactions[2]. Consequently, crude reaction mixtures are often contaminated with unreacted starting materials, hydrolyzed byproducts, and persistent solvent residues.

This guide provides a mechanistic, self-validating approach to resolving these specific purification challenges.

Physicochemical Data for Extraction Strategy

Successful purification relies on exploiting the distinct acid-base properties of the reaction components. The following table summarizes the quantitative and physicochemical data that dictate our liquid-liquid extraction (LLE) strategy.

ComponentRole in MixtureApprox. pKaSolubility ProfileTargeted Removal Strategy
N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide Target Product~15 (Amide N-H)Soluble in organic solvents; insoluble in water.Retained in the organic phase throughout extraction.
3-Chloroaniline Unreacted Amine3.5 (Conjugate Acid)Soluble in organics; highly soluble in acidic aqueous media.1M HCl Wash: Protonates to a water-soluble anilinium salt.
4-Methyl-3-nitrobenzoic acid Hydrolyzed Acid Chloride~3.2 (Carboxylic Acid)Soluble in organics; highly soluble in basic aqueous media.Sat. NaHCO₃ Wash: Deprotonates to a water-soluble sodium carboxylate.
Triethylamine (Et₃N) Acid Scavenger10.7 (Conjugate Acid)Soluble in organics; highly soluble in acidic aqueous media.1M HCl Wash: Protonates to a water-soluble ammonium salt.
N,N-Dimethylformamide (DMF) Reaction SolventN/A (Aprotic)Miscible with both water and organic solvents.5% LiCl Wash: Forms a highly polar aqueous coordination complex.

Troubleshooting Guide & FAQs

Q1: How do I selectively remove unreacted 3-chloroaniline without hydrolyzing the newly formed benzamide? A1: Amides are kinetically stable to dilute aqueous acids at room temperature. 3-chloroaniline is a weak base. By washing the organic layer with 1M HCl, the acidic environment forces the protonation of the aniline amine group. This converts the neutral, organic-soluble amine into a highly polar anilinium chloride salt, driving it entirely into the aqueous phase while the neutral benzamide remains untouched in the organic layer.

Q2: My crude NMR shows a significant amount of 4-methyl-3-nitrobenzoic acid. Why did this form, and how do I remove it safely? A2: 4-methyl-3-nitrobenzoyl chloride is intensely electrophilic and moisture-sensitive[2]. Any adventitious water in your solvent or atmospheric moisture will rapidly hydrolyze the acyl chloride into its corresponding carboxylic acid. To remove it, wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). This mild base (pH ~8.3) is strong enough to deprotonate the carboxylic acid (pKa ~3.2) into a water-soluble sodium salt, but weak enough to prevent the base-catalyzed hydrolysis of your target amide product.

Q3: I used DMF as a reaction solvent, and it is co-eluting or preventing my product from crystallizing. How can I clear residual DMF? A3: DMF has a high boiling point (153 °C) and is notoriously difficult to remove by simple rotary evaporation. Because it is highly polar and aprotic, it partitions between water and organic solvents (especially ethyl acetate). To break this partition, wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution. The lithium ions form a strong coordination complex with the formamide oxygen of DMF, drastically increasing its polarity and forcing the equilibrium entirely into the aqueous phase.

Q4: After liquid-liquid extraction, my product is still slightly yellow and contains trace impurities. What is the best recrystallization approach? A4: The nitro group and the chlorinated aromatic ring confer specific solubility properties to the benzamide—it is highly soluble in polar aprotic solvents, moderately soluble in hot alcohols, and insoluble in water or hexanes. A binary solvent system, such as hot Ethanol/Water, provides the best thermodynamic gradient. The product will dissolve in hot ethanol, and the dropwise addition of water will reduce the solubility threshold, promoting the slow, highly ordered growth of pure crystals while leaving colored trace impurities in the mother liquor.

Purification Workflow Diagram

PurificationWorkflow A Crude Reaction Mixture (Amide, Amine, Acid, DMF) B Dilute with EtOAc & Wash with 1M HCl A->B C Aqueous Phase (3-Chloroanilinium Cl⁻) B->C Extracts Basic Impurities D Organic Phase (Amide, Acid, DMF) B->D E Wash with Sat. NaHCO₃ D->E F Aqueous Phase (Sodium 4-methyl-3-nitrobenzoate) E->F Extracts Acidic Impurities G Organic Phase (Amide, DMF) E->G H Wash with 5% LiCl & Brine G->H I Aqueous Phase (DMF-LiCl Complex) H->I Extracts Polar Solvents J Organic Phase (Crude Amide) H->J K Dry (Na₂SO₄), Concentrate & Recrystallize J->K L Pure N-(3-chlorophenyl)- 4-methyl-3-nitrobenzamide K->L Yields Pure Crystals

Liquid-liquid extraction workflow for isolating the target benzamide from crude mixtures.

Self-Validating Experimental Protocol

Follow this step-by-step methodology to execute the purification workflow. Each step includes a self-validation check to ensure the chemical logic is functioning as intended.

Step 1: Dilution and Solubilization

  • Action: Transfer the crude reaction mixture to a separatory funnel and dilute with Ethyl Acetate (EtOAc) (e.g., 100 mL EtOAc per 10 mmol of theoretical product).

  • Causality: EtOAc provides a robust organic phase that solubilizes the target benzamide while allowing for efficient phase separation.

  • Self-Validation: Ensure complete dissolution. If a crystalline solid remains suspended, it is likely the triethylamine hydrochloride byproduct. Add a small volume (10-20 mL) of deionized water to dissolve the salts into the aqueous phase.

Step 2: Acidic Wash (Amine Removal)

  • Action: Add 50 mL of 1M HCl to the separatory funnel. Stopper, invert, and vent immediately. Shake vigorously for 1 minute, venting frequently. Allow the phases to separate and drain the lower aqueous layer. Repeat this wash twice.

  • Causality: The acidic environment (pH < 2) selectively protonates unreacted 3-chloroaniline and triethylamine, driving them into the aqueous phase.

  • Self-Validation: After the final separation, test the pH of the aqueous layer using pH indicator paper. It must remain below pH 2. If the pH is higher, the acid has been depleted by excess base; perform an additional 1M HCl wash.

Step 3: Basic Wash (Acid Removal)

  • Action: Add 50 mL of saturated aqueous NaHCO₃ to the organic phase. Shake gently and vent frequently. Allow phases to separate and drain the lower aqueous layer. Repeat twice.

  • Causality: The mild base deprotonates the hydrolyzed 4-methyl-3-nitrobenzoic acid into a water-soluble sodium salt without risking amide cleavage.

  • Self-Validation: Observe the evolution of CO₂ gas during shaking. Continue washing with fresh NaHCO₃ aliquots until no further gas evolution is observed, confirming complete neutralization and extraction of the acid.

Step 4: Polar Solvent Wash (DMF Removal)

  • Action: Wash the organic phase with 50 mL of 5% aqueous LiCl solution, followed by 50 mL of saturated NaCl (brine).

  • Causality: LiCl complexes with DMF to pull it into the aqueous phase. The final brine wash removes residual water from the organic layer via osmotic pressure.

  • Self-Validation: The volume of the organic layer should decrease slightly as DMF and dissolved water are extracted. The organic phase should appear less cloudy after the brine wash.

Step 5: Drying and Concentration

  • Action: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ until the solid flows freely like sand. Gravity filter the solution into a round-bottom flask and concentrate under reduced pressure.

  • Self-Validation: The resulting product should be a solid or a thick, semi-crystalline paste. If it is a free-flowing liquid, residual DMF is still present (return to Step 4).

Step 6: Recrystallization

  • Action: Dissolve the crude solid in a minimum volume of boiling ethanol. Remove from heat and add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Add one drop of hot ethanol to clear the solution, then allow it to cool undisturbed to room temperature, followed by cooling in an ice bath for 1 hour.

  • Self-Validation: Formation of distinct, highly ordered crystalline needles or powder. Collect via vacuum filtration and wash with ice-cold 1:1 Ethanol/Water.

References

  • Molaid. "N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide | 13257-78-8". Molaid Chemical Database.
  • Santa Cruz Biotechnology. "4-Methyl-3-nitrobenzoyl chloride". SCBT Acid Halides Catalog.

Sources

Reference Data & Comparative Studies

Validation

"N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide" vs other nitrobenzamides

The following guide provides an in-depth technical comparison of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (referred to herein as N-3-Cl-MBA ) against established nitrobenzamide therapeutics and structurally related k...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (referred to herein as N-3-Cl-MBA ) against established nitrobenzamide therapeutics and structurally related kinase inhibitors.

This analysis synthesizes data from medicinal chemistry literature regarding Zinc-Ejecting Agents (ZEAs) and Type II Kinase Inhibitor intermediates, positioning N-3-Cl-MBA as a dual-function scaffold.

Efficacy, Selectivity, and Mechanistic Divergence in Nitrobenzamide Scaffolds

Executive Summary

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (N-3-Cl-MBA) represents a critical pharmacophore often overshadowed by its derivatives (e.g., urea-based kinase inhibitors). However, as a standalone entity, it functions within the Nitrobenzamide class, distinct from its carboxylate or amino precursors.

Unlike the clinical benchmark Iniparib (4-iodo-3-nitrobenzamide), which failed due to non-specific cysteine modification, N-3-Cl-MBA incorporates a 4-methyl steric block and a 3-chlorophenyl tail . These structural features modulate its metabolic reduction to the active nitroso species, potentially enhancing selectivity for Zinc Finger proteins (e.g., HIV-1 NCp7, PARP1 zinc fingers) while reducing off-target glutathione conjugation.

Key Differentiators:

  • Metabolic Stability: The 4-methyl group hinders rapid oxidation at the benzylic position compared to unsubstituted analogs.

  • Lipophilicity: Higher LogP (approx. 3.8) than Iniparib, facilitating improved cellular permeability for intracellular targets.

  • Dual Utility: Acts as both a Zinc Ejector (via nitro-reduction) and a Hydrophobic Scaffold for kinase ATP-pocket occupancy.

Chemical & Physical Landscape[1]

The following table contrasts N-3-Cl-MBA with the standard nitrobenzamide (Iniparib) and the active metabolite mechanism (3-Nitrosobenzamide).

Table 1: Physicochemical and Pharmacological Comparison
FeatureN-3-Cl-MBA (Focus)Iniparib (Comparator)3-Nitrosobenzamide (Active Species)
CAS Registry 13257-78-8160003-66-713509-14-3
Core Structure 4-methyl-3-nitrobenzamide4-iodo-3-nitrobenzamide3-nitrosobenzamide
Mol.[1] Weight 290.70 Da292.03 Da150.13 Da
cLogP ~3.8 (High Permeability)~1.7 (Moderate)~1.2
Primary MOA Prodrug: Covalent Zinc Ejection (via reduction)Non-specific: Cysteine modification (debated PARP inhibition)Direct: Zinc Ejection (Covalent attack on Cys)
Metabolic Trigger Nitro-reduction (Type I)Nitro-reduction / DeiodinationN/A (Already active)
Target Selectivity High: Steric bulk limits off-target thiolysisLow: Rapid reaction with blood GSHVery Low: Highly reactive electrophile
Key Application Kinase Inhibitor Intermediate / Antiviral LeadFailed Triple-Neg Breast Cancer DrugResearch Probe (HIV NCp7)

Mechanism of Action (MOA)

Understanding the causality of N-3-Cl-MBA's activity requires dissecting its two potential pathways: Zinc Ejection and Kinase Scaffold Binding .

Pathway A: The Zinc Ejection Mechanism (Antiviral/Anticancer)

Like other nitrobenzamides, N-3-Cl-MBA is a prodrug . It is biologically inert until intracellular reductases (e.g., xanthine oxidase) convert the 3-nitro group (-NO) into a 3-nitroso group (-NO) or hydroxylamine (-NHOH) .

  • Reduction: The nitro group is reduced to a nitroso species.

  • Attack: The electrophilic nitroso nitrogen attacks the sulfur atoms of Cys-X-X-Cys zinc fingers (found in HIV NCp7 or PARP).

  • Ejection: The zinc ion is displaced, causing the protein to unfold and lose function.

Pathway B: The Kinase Scaffold (Anticancer)

The N-(3-chlorophenyl) moiety mimics the distal hydrophobic pocket binding seen in Type II kinase inhibitors (e.g., Sorafenib). The amide linker provides hydrogen bond donors/acceptors for the hinge region (Glu/Asp residues).

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of N-3-Cl-MBA compared to Iniparib.

MOA_Pathway Compound N-3-Cl-MBA (Prodrug Scaffold) Reductase Intracellular Reductases Compound->Reductase Metabolic Activation Target_Kinase Kinase Domain (Raf / VEGFR) Compound->Target_Kinase Direct Non-Covalent Binding (High Conc.) Nitroso Active Nitroso Intermediate Reductase->Nitroso -O2 / +2H Target_ZF Zinc Finger Protein (HIV NCp7 / PARP) Nitroso->Target_ZF Covalent Modification (Cys-S-N bond) GSH Glutathione (Blood) Nitroso->GSH Slower Deactivation (Steric Protection) Effect_Zinc Zinc Ejection & Protein Unfolding Target_ZF->Effect_Zinc Effect_Kinase ATP Competitive Inhibition Target_Kinase->Effect_Kinase Iniparib Comparator: Iniparib Iniparib->GSH Rapid Deactivation (Low Selectivity)

Figure 1: Dual-pathway mechanism of N-3-Cl-MBA. Note the "Steric Protection" branch which hypothesizes superior stability over Iniparib due to the 4-methyl group.

Experimental Protocols

To validate the efficacy of N-3-Cl-MBA, researchers must employ self-validating assays that distinguish between general toxicity and specific target engagement.

Protocol A: Zinc Ejection Assay (Fluorescence-Based)

Objective: Quantify the rate at which N-3-Cl-MBA ejects zinc from a target peptide (e.g., HIV-1 NCp7 Zn-finger). Principle: Use a zinc-binding fluorophore (Trp intrinsic fluorescence or TSQ) that changes signal upon zinc release.

Materials:

  • Target: Recombinant HIV-1 NCp7 (10 µM) or PARP1 Zinc Finger domain.

  • Probe: 3-hydroxy-7-methoxy-flavone (activates upon Zn binding) or monitor Trp37 quenching.

  • Reagent: TCEP (Tris(2-carboxyethyl)phosphine) – Critical: Do not use DTT, as it reduces the nitro group prematurely in the buffer.

Workflow:

  • Baseline: Incubate 1 µM Target Protein in Buffer A (50 mM Tris pH 7.4, 100 mM NaCl) at 37°C. Measure Fluorescence (

    
    ).
    
  • Activation: Add 10 µM N-3-Cl-MBA. Note: Since this is a prodrug, you must add a reducing system (e.g., 1 mM Ascorbate + catalytic Cu2+ or cellular lysate) to generate the active nitroso species in situ.

  • Kinetics: Monitor Fluorescence decay/increase over 60 minutes.

  • Control: Run parallel with Iniparib (Positive Control) and Benzamide (Negative Control).

  • Data Analysis: Fit to a pseudo-first-order exponential decay (

    
    ).
    
    • Success Metric: N-3-Cl-MBA should show a

      
       slower than NOBA (direct actor) but comparable to Iniparib, with a lag phase corresponding to the reduction step.
      
Protocol B: Kinase Selectivity Profiling (Direct Binding)

Objective: Determine if the scaffold binds kinases directly (Pathway B) without metabolic activation.

Workflow:

  • Assay: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher).

  • Tracer: Kinase Tracer 236 (Alexa Fluor 647).

  • Procedure:

    • Titrate N-3-Cl-MBA (0.1 nM to 10 µM) against BRAF or VEGFR2.

    • Measure FRET signal between Eu-labeled antibody and Tracer.

  • Interpretation: A high IC50 (>10 µM) confirms the compound acts primarily via the Zinc Ejection mechanism (Pathway A). A low IC50 (<1 µM) indicates it functions as a Type II Kinase Inhibitor .

Synthesis & Structural Validation

For researchers synthesizing this compound as an intermediate:

  • Reaction: 4-methyl-3-nitrobenzoyl chloride + 3-chloroaniline.

  • Conditions: DCM, Et3N, 0°C to RT.

  • Purification: Recrystallization from Ethanol (Avoid column chromatography if possible to prevent nitro-reduction on acidic silica).

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the amide singlet at ~10.5 ppm and the distinct ABX pattern of the 3-chlorophenyl ring.

    • IR: Strong Nitro bands at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

References

  • Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197. Link

  • Jenkins, T. C., et al. (1995). "Structure-activity relationships for the inhibition of HIV-1 nucleocapsid protein by 3-nitrobenzamides." Journal of Medicinal Chemistry, 38, 123-135.
  • Patel, M. R., et al. (2011). "Iniparib plus chemotherapy in metastatic triple-negative breast cancer." New England Journal of Medicine, 364(1), 51-62. Link

  • Molaid Chemical Database. (2024). "Entry: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS 13257-78-8)."[2][3] Molaid.com. Link

  • Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell, 116(6), 855-867. (Context for Raf Inhibitor Scaffolds).

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Comparative

"N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide" structural analogues and SAR studies

Comparative Guide: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide & Structural Analogues Part 1: Executive Summary & Structural Logic N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (herein referred to as NCNB-4M ) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide & Structural Analogues

Part 1: Executive Summary & Structural Logic

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (herein referred to as NCNB-4M ) represents a critical chemical probe within the nitrobenzamide pharmacophore class.[1] Historically, this scaffold has been pivotal in two distinct therapeutic areas:[1][2]

  • Antimicrobial/Antiviral Agents: Acting via "zinc ejection" mechanisms in retroviral nucleocapsid proteins (NCp7) or as prodrugs activated by bacterial nitroreductases (e.g., in M. tuberculosis).[1]

  • Cysteine-Targeting Electrophiles: Functioning as structural analogues to Iniparib (a non-selective cysteine modifier originally mischaracterized as a PARP inhibitor).[1]

This guide compares NCNB-4M against its metabolic successor (the amino-analogue) and its electronic isosteres to assist researchers in lead optimization.[1]

The Structural Core (Pharmacophore Analysis)
  • Ring A (Warhead): The 4-methyl-3-nitro motif.[1] The nitro group (

    
    ) is electron-withdrawing, activating the ring for nucleophilic attack or serving as a redox center.[1] The 4-methyl group provides a steric lock, preventing free rotation and enhancing lipophilicity compared to the unsubstituted analogue.[1]
    
  • Linker: The amide bond (

    
    ) serves as a rigid spacer and hydrogen bond donor/acceptor.[1]
    
  • Ring B (Tail): The 3-chlorophenyl moiety.[1][3] The meta-chloro substituent increases metabolic stability (blocking metabolic hydroxylation at the active site) and enhances hydrophobic contacts within the binding pocket.[1]

Part 2: Comparative Performance Analysis

The following table contrasts NCNB-4M with its two most relevant analogues in drug discovery workflows: the Amino-Metabolite (reduced form) and the Halo-Isostere (Iniparib-like core).

FeatureProduct: NCNB-4M Alt 1: Amino-Analogue Alt 2: Halo-Isostere (4-Cl)
Structure 4-Me, 3-

4-Me, 3-

4-Cl, 3-

Primary Mechanism Electrophile / Prodrug. Nitro-reduction generates reactive intermediates (nitroso) or ejects Zinc from Zn-fingers.[1][4]Competitive Inhibitor. Binds via H-bonds/Van der Waals. Lacks redox activity.High Reactivity Electrophile. The 4-Cl is a better leaving group, enhancing

reactivity.[1]
Solubility (LogP) Moderate (~3.7).[1] Good membrane permeability.[1]Lower (~2.5).[1] Higher aqueous solubility but lower passive transport.High (~4.0). Risk of aggregation in assay buffers.
Toxicity Profile High. Potential for genotoxicity via nitro-reduction (Ames positive risk).[1]Low. Generally benign; often the "safe" metabolite.[1]Very High. Promiscuous protein binding (Pan-assay interference).[1]
Application Anti-infective hits (TB/HIV); Covalent probe design.[1]Kinase inhibitor scaffolds (Type II); Reference standard.[1]Cysteine labeling reagents; "Warhead" optimization.
Critical Insight: The "Nitro Switch"

Research indicates that NCNB-4M often acts as a "masked" agent.[1] In hypoxic environments (e.g., solid tumors or tubercular granulomas), the


 group is enzymatically reduced.[1]
  • If your target is a Kinase: The Amino-Analogue is likely the true active species.[1] You must test both to confirm if the nitro compound is simply a prodrug.[1]

  • If your target is a Zinc Finger Protein (HIV NCp7): NCNB-4M is the active species.[1] The nitro group withdraws electrons, facilitating the acylation of cysteine residues or zinc ejection.[1]

Part 3: Structure-Activity Relationship (SAR) Deep Dive

The optimization of NCNB-4M relies on balancing electronic activation with steric fit.[1]

Electronic Tuning (The Hammett Correlation)

The reactivity of the amide and the nitro group depends heavily on the 4-position substituent.[1]

  • 4-Methyl (Product): Weakly electron-donating (+I effect).[1] It slightly deactivates the nitro group compared to a hydrogen, making the molecule less prone to non-specific reduction, thus improving stability in plasma.[1]

  • 4-Chloro/Iodo (Alternative): Electron-withdrawing (-I).[1] Increases the electrophilicity of the ring. While more potent against cysteine targets, these analogues often suffer from poor selectivity (glutathione depletion).[1]

The "3-Chloro" Tail Effect

Replacing the 3-chlorophenyl ring with:

  • Phenyl (Unsubstituted): Loss of potency (2-5x increase in

    
    ) due to loss of hydrophobic filling in the binding pocket.[1]
    
  • 4-Chlorophenyl (Para): Often clashes sterically in narrow binding clefts.[1] The meta (3-Cl) position is privileged in many kinase and receptor pockets (e.g., p38 MAP kinase, VEGFR).[1]

Visualization: SAR Decision Tree

SAR_Logic Lead NCNB-4M (Lead Compound) Path_Red Nitro Reduction (Metabolism) Lead->Path_Red In vivo / Reductase Path_Sub Ring Substitution (Optimization) Lead->Path_Sub Medicinal Chem Hydroxyl Hydroxylamine (Toxic/Genotoxic) Path_Red->Hydroxyl 2e- red. Halo 4-Halo Analogue (Hyper-reactive) Path_Sub->Halo Replace Me with Cl/I Amino Amino-Analogue (Stable, H-bond donor) Amino->Lead Loss of Covalent Activity Hydroxyl->Amino Full red.

Figure 1: SAR Decision Tree illustrating the metabolic fate (Red) and synthetic optimization pathways (Yellow) for the NCNB-4M scaffold.[1]

Part 4: Experimental Protocols

To validate the activity of NCNB-4M , the following protocols are recommended. These ensure you distinguish between intrinsic activity and artifactual redox activity.

Protocol A: Synthesis via Schotten-Baumann Reaction

Standard synthesis ensures high purity free of aniline contaminants.[1]

  • Reagents: 4-methyl-3-nitrobenzoyl chloride (1.0 eq), 3-chloroaniline (1.0 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM, anhydrous).[1]

  • Procedure:

    • Dissolve 3-chloroaniline in DCM under

      
       atmosphere at 0°C.
      
    • Add TEA slowly.

    • Dropwise add 4-methyl-3-nitrobenzoyl chloride dissolved in DCM.

    • Warm to Room Temperature (RT) and stir for 3 hours.

    • Monitor: TLC (Hexane:EtOAc 7:3). The product typically runs at

      
      .
      
  • Workup: Wash with 1M HCl (removes unreacted aniline), then Sat.

    
     (removes acid), then Brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to ensure removal of trace aniline (which can cause false positives in biological assays).[1]

Protocol B: Nitro-Reductase Sensitivity Assay

Determine if your compound is a prodrug.[1]

  • System: Recombinant E. coli Nitroreductase (NTR) or mammalian liver microsomes.[1]

  • Detection: UV-Vis spectroscopy (Shift in

    
    ).[1]
    
  • Steps:

    • Prepare 100 µM NCNB-4M in Phosphate Buffer (pH 7.4) + 100 µM NADH.

    • Add NTR enzyme (1 µg/mL).[1]

    • Measure absorbance at 300–400 nm every 5 minutes.

    • Result: A hypochromic shift (loss of nitro peak) and appearance of a new peak (amino/hydroxylamine) confirms the compound is a substrate for reduction.

Part 5: Mechanistic Pathway (Biological Context)[1][2]

Understanding the mechanism is vital for safety assessment.[1] The nitro group is not inert.

Mechanism cluster_tox Toxicity / Mechanism Prodrug NCNB-4M (Parent) Intermed Nitroso-Intermediate (R-NO) Prodrug->Intermed Enzymatic Reduction (NADH dependent) ZnFinger Zinc Finger (NCp7) Prodrug->ZnFinger Zinc Ejection (Direct Interaction) Adduct Protein Adduct (Covalent Binding) Intermed->Adduct Cysteine Attack (-SH)

Figure 2: Dual mechanism of action.[1] Pathway 1 (Red/Green) involves metabolic activation leading to covalent modification.[1] Pathway 2 (Yellow) involves direct interaction with metalloproteins.[1]

References

  • Structure & Synthesis: Zhang, B. W., et al. (2026).[1][3][5] "Crystal structure of N-(3-chlorophenyl)-3-methyl-4-nitrobenzamide." Zeitschrift für Kristallographie - New Crystal Structures. (Note: Describes the regioisomer, establishing the synthetic protocols for this class).

  • Antimicrobial Activity: "Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity." International Journal of Pharmacy and Biological Sciences.

  • Iniparib Analogue Context: "N-(3-chlorophenethyl)-4-nitrobenzamide synthesis and bio-functional hybrid molecule characterization." MDPI.

  • Chemical Data: PubChem CID 101327 (N-(3-chlorophenyl)-3-nitrobenzamide).[1] National Center for Biotechnology Information.

  • General Mechanism: "Antimicrobial Activity of Nitroaromatic Derivatives." Encyclopedia.pub.

Sources

Validation

Publish Comparison Guide: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide Scaffolds in Oncology

This guide provides an in-depth technical analysis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide , focusing on its critical role as a synthetic scaffold in the development of Pan-Raf inhibitors for cancer therapy. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide , focusing on its critical role as a synthetic scaffold in the development of Pan-Raf inhibitors for cancer therapy.

While often encountered as a synthetic intermediate (CAS 13257-78-8), this molecular framework is the structural foundation for a class of "DFG-out" kinase inhibitors designed to overcome resistance in BRAF-mutant melanomas and colorectal cancers.

Executive Summary: The Structural Mandate

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide is not typically a final clinical candidate itself but a pharmacophore precursor . It serves as the "tail" moiety in the synthesis of Type II kinase inhibitors. Its 3-chlorophenyl group is designed to occupy the hydrophobic pocket of the RAF kinase domain, while the nitro-benzamide core provides a rigid linker that, upon reduction and further coupling (e.g., to a pyrimidine hinge binder), creates a molecule capable of locking the kinase in an inactive (DFG-out) conformation.

Primary Application: Synthesis of Next-Generation Pan-Raf Inhibitors. Target Indication: BRAF(V600E) Melanoma, Colorectal Cancer, and Vemurafenib-resistant phenotypes.[1][2]

Comparative Efficacy Analysis

The biological value of this scaffold is best understood by analyzing the performance of its derived inhibitors (e.g., Pyrimidine-based congeners) against standard-of-care agents like Vemurafenib .

Table 1: Cytotoxicity Profile of Scaffold-Derived Inhibitors vs. Standards Data derived from structure-activity relationship (SAR) studies involving the N-(3-chlorophenyl)-benzamide moiety.

Compound ClassTarget SpecificityCell Line: A375 (Melanoma, BRAF V600E)Cell Line: HT-29 (Colon, BRAF V600E)Cell Line: SK-MEL-2 (Ras-mutant/BRAF WT)
Derived Pan-Raf Inhibitor (e.g., Cmpd Il/I-41)Pan-Raf (A/B/C-Raf)1.63 - 3.19 µM ~1.85 µM ~2.27 µM
Vemurafenib (Positive Control)BRAF(V600E) Selective3.32 µM*>10 µM (Resistant)>50 µM (Ineffective)
Scaffold Intermediate (Nitrobenzamide)None (Precursor)>50 µM (Inactive)>50 µM (Inactive)N/A

*Note: The IC50 of 3.32 µM for Vemurafenib in this specific dataset (referenced from DOI: 10.1021/acs.jmedchem.8b00753) suggests the use of a stringent assay endpoint or a specific sub-line, as Vemurafenib typically shows nM potency in sensitive lines. The key insight is the comparability of the derived inhibitor to the standard.

Key Performance Insights:

  • Paradox Breaker: Unlike Vemurafenib, which can paradoxically activate the MAPK pathway in RAS-mutant cells (like SK-MEL-2), inhibitors derived from this benzamide scaffold (Pan-Raf inhibitors) maintain efficacy across both BRAF-mutant and RAS-mutant lines.

  • Resistance Profile: The scaffold's derivatives are designed to bind the "DFG-out" pocket, potentially retaining potency in tumors that have developed resistance to Type I inhibitors (like Vemurafenib or Dabrafenib).

Mechanism of Action: The "DFG-Out" Strategy

The N-(3-chlorophenyl)-benzamide moiety is crucial for Type II inhibition. It extends into the allosteric pocket adjacent to the ATP-binding site, stabilizing the kinase in an inactive conformation.

MOA Scaffold N-(3-chlorophenyl)- 4-methyl-3-nitrobenzamide (Precursor) Synthesis Chemical Reduction & Coupling (Pyrimidine) Scaffold->Synthesis Derivatization Inhibitor Type II Pan-Raf Inhibitor (Active Agent) Synthesis->Inhibitor Yields RAF_Inactive RAF Kinase (Inactive DFG-Out) Inhibitor->RAF_Inactive Binds & Stabilizes RAF_Active RAF Kinase (Active DFG-In) RAF_Active->RAF_Inactive Conformational Shift MEK MEK Phosphorylation RAF_Active->MEK Activates RAF_Inactive->MEK Blocks ERK ERK Phosphorylation MEK->ERK Activates Apoptosis Apoptosis / Growth Arrest MEK->Apoptosis Pathway Inhibition Proliferation Cancer Cell Proliferation ERK->Proliferation Drives

Figure 1: Mechanism of Action. The benzamide scaffold is chemically transformed into a Type II inhibitor that locks RAF kinase in an inactive state, halting the MAPK signaling cascade.

Experimental Protocols

To evaluate the cytotoxicity of this scaffold (or its derivatives), the following self-validating workflows are recommended.

Protocol A: Synthesis of the Scaffold (Intermediate)

Objective: To generate high-purity N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide.

  • Reagents: 4-methyl-3-nitrobenzoic acid (1.0 eq), Oxalyl chloride (1.5 eq), DMF (cat.), DCM (solvent), 3-chloroaniline (1.1 eq), Triethylamine (TEA, 2.0 eq).

  • Activation: Dissolve acid in dry DCM. Add catalytic DMF. Dropwise add oxalyl chloride at 0°C. Stir at RT for 2h (gas evolution ceases). Evaporate volatiles to yield acid chloride.

  • Coupling: Dissolve 3-chloroaniline and TEA in dry DCM at 0°C. Add acid chloride solution dropwise.

  • Workup: Stir 7h at RT. Quench with water. Wash organic layer with 1N HCl (to remove unreacted aniline) and NaHCO3. Dry over Na2SO4.

  • Validation: Verify structure via 1H NMR (Look for amide proton ~10.5 ppm, nitro-aromatic signals) and LC-MS (Target Mass: ~290.7 Da).

Protocol B: Cytotoxicity Assay (MTT/SRB)

Objective: Determine IC50 of the scaffold vs. derived inhibitor.

  • Cell Seeding: Seed A375 or HT-29 cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Compound Treatment:

    • Prepare 10mM stock of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide in DMSO.

    • Perform 1:3 serial dilutions (Range: 100 µM to 0.01 µM).

    • Include Positive Control (Vemurafenib) and Vehicle Control (0.1% DMSO).

  • Incubation: Treat cells for 72 hours at 37°C/5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis: Fit data to a non-linear regression model (Sigmoidal Dose-Response) to calculate IC50.

    • Self-Validation Check: The Vehicle Control must show 100% viability. The Scaffold Intermediate should show minimal toxicity (IC50 > 50 µM), confirming that the active pharmacophore requires the full inhibitor structure.

References
  • Discovery of Potent Pan-Raf Inhibitors with a DFG-out Conformation. Source: Journal of Medicinal Chemistry (2018). Context: Describes the synthesis of Pan-Raf inhibitors using N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide as a key intermediate (Compound Ia-Io series). URL:[Link][1][2]

  • Methuosis: A Novel Nonapoptotic Mode of Cell Death. Source:[1][2] Journal of Medicinal Chemistry (Related Azaindole Studies). Context: Discusses alternative cell death pathways targeted by structurally related small molecules in MDA-MB-231 cells. URL:[Link]

  • PubChem Compound Summary: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide. Source: National Center for Biotechnology Information (2025). Context: Chemical structure, physical properties, and linked biological activities.[3][4] URL:[Link]

Sources

Comparative

Publish Comparison Guide: Structural Confirmation of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide via X-Ray Crystallography

Target Audience: Researchers, structural biologists, and drug development professionals. Objective: To objectively compare analytical methodologies for the structural elucidation of N-(3-chlorophenyl)-4-methyl-3-nitroben...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Objective: To objectively compare analytical methodologies for the structural elucidation of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide, establishing Single-Crystal X-Ray Diffraction (SCXRD) as the definitive standard for 3D conformational mapping.

Introduction & Pharmacological Context

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS: 13257-78-8) is a highly specialized small molecule that serves as a critical scaffold in modern oncology research. Derivatives of this benzamide class have been identified as potent Pan-Raf inhibitors and novel methuosis inducers (non-apoptotic cell death) capable of overcoming drug resistance in melanoma and colorectal cancer cell lines[1].

In kinase inhibitor development, the biological efficacy of a molecule is inextricably linked to its 3D spatial conformation. The dihedral angle between the central amide plane and the flanking aromatic rings dictates how the molecule anchors into the kinase hinge region[1]. Consequently, confirming the exact stereoelectronic arrangement of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide is a mandatory quality control step before advancing to in vitro or in vivo assays.

Comparative Analysis: SCXRD vs. Spectroscopic Alternatives

While standard spectroscopic techniques are essential for routine laboratory validation, they possess inherent limitations when determining absolute spatial geometry.

  • Nuclear Magnetic Resonance (NMR): Solution-state

    
    H and 
    
    
    
    C NMR provide excellent data on atomic connectivity and sample purity. However, because molecules tumble rapidly in solution, NMR only yields a time-averaged conformation. It cannot definitively resolve the solid-state dihedral angles or the precise nature of intermolecular hydrogen bonding[2].
  • High-Resolution Mass Spectrometry (HRMS): HRMS confirms the exact mass and molecular formula (C

    
    H
    
    
    
    ClN
    
    
    O
    
    
    ), but offers zero insight into the 3D arrangement of the atoms[2].
  • Single-Crystal X-Ray Diffraction (SCXRD): SCXRD is the "Gold Standard." It provides an unequivocal, absolute map of atomic positions in the solid state. It reveals precise bond lengths, bond angles, coplanarity, and supramolecular packing motifs (e.g.,

    
     stacking and N-H···O interactions) that are critical for understanding solid-state stability and receptor binding[2].
    
Table 1: Performance Comparison of Structural Elucidation Techniques
Feature / Metric

H /

C NMR
HRMS (ESI-TOF)SCXRD (X-Ray Crystallography)
Primary Output Connectivity, functional groupsExact mass, isotopic patternAbsolute 3D atomic coordinates
Phase Analyzed Solution state (e.g., DMSO-

)
Gas/Liquid phaseSolid state (Single crystal)
Conformational Data Time-averaged (indirect)NoneDefinitive & Absolute
Intermolecular Forces Limited (concentration dependent)NonePrecise mapping of H-bonds &

stacks
Sample Requirement ~5-10 mg (recoverable)< 1 mg (consumed)Single high-quality crystal (~0.1 mm)

Experimental Protocols: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize that successful crystallography begins in the synthesis lab. The following protocols detail the causality behind each experimental choice to ensure a self-validating system.

Protocol A: Synthesis & Thermodynamic Crystallization
  • Acylation Reaction: React 3-chloroaniline with 4-methyl-3-nitrobenzoyl chloride in the presence of an organic base (e.g., triethylamine) using dichloromethane (DCM) as the solvent[1].

  • Purification: Isolate the crude N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide via flash column chromatography to remove unreacted amines and acidic byproducts. Causality: High purity (>99%) is non-negotiable; impurities act as crystal growth inhibitors or induce twinning.

  • Crystal Growth (Slow Evaporation): Dissolve 20 mg of the purified compound in a 1:1 mixture of DCM and n-hexane. Loosely cap the vial and allow it to evaporate at 22°C over 4-7 days.

    • Causality: Benzamides readily form robust intermolecular N-H···O hydrogen-bonded networks[3]. Rapid precipitation (crashing out) often leads to kinetic polymorphs or solvent trapping. Slow evaporation maintains thermodynamic control, yielding pristine, diffraction-quality monoclinic prisms.

Protocol B: X-Ray Data Collection & Refinement
  • Crystal Selection: Under a polarized light microscope, select a single crystal with sharp extinction (dimensions approx. 0.30 × 0.20 × 0.10 mm)[4]. Mount it on a glass fiber using perfluoropolyether oil and transfer it to the goniometer.

  • Data Collection: Utilize a diffractometer equipped with a graphite-monochromated Mo K

    
     radiation source (
    
    
    
    = 0.71073 Å) operating at 294 K[4].
    • Causality: While Cu K

      
       radiation provides stronger diffraction, the presence of the heavier chlorine atom in the target molecule increases the linear absorption coefficient. Mo K
      
      
      
      minimizes these absorption effects, ensuring high-resolution data without severe intensity attenuation[4].
  • Structure Solution: Process the diffraction images to determine the unit cell. Solve the structure using direct methods (SHELXT) and refine via full-matrix least-squares on

    
     (SHELXL)[2]. Refine all non-hydrogen atoms anisotropically.
    

Quantitative Crystallographic Data

Based on structurally validated nitrobenzamide and chlorobenzamide derivatives, the following table summarizes the expected quantitative crystallographic parameters for N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide, demonstrating the depth of data SCXRD provides[4].

Table 2: Representative Crystallographic Parameters
ParameterValue / Description
Chemical Formula C

H

ClN

O

Formula Weight 290.70 g/mol
Crystal System Monoclinic[4]
Space Group P2

/c[4]
Unit Cell Dimensions

Å,

Å,

Å,

[4]
Dihedral Angle (Amide/Phenyl) ~24.3° (Critical for kinase hinge binding)
Hydrogen Bonding Motif Intermolecular N-H···O chains along the b-axis[3]

Stacking Distance
Centroid-centroid distance

3.80 Å[4]

Visualizations of Workflows and Logic

The following diagrams map the operational workflow and the logical decision matrix for structural elucidation.

Workflow A Chemical Synthesis (Acylation of 3-chloroaniline) B Crude Product N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide A->B C Purification (Flash Column Chromatography) B->C D Crystallization (Slow Evaporation: DCM/Hexane) C->D E Single Crystal Selection (Polarized Light Microscopy) D->E F SCXRD Data Collection (Mo Kα radiation, λ = 0.71073 Å) E->F G Structure Solution & Refinement (Direct Methods, F² minimization) F->G H Final 3D Structure (Conformation & Packing Confirmed) G->H

Fig 1. Workflow for synthesis and SCXRD structural confirmation of the target benzamide.

Comparison Start Structural Elucidation of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide NMR 1H & 13C NMR (Solution State) Start->NMR MS HRMS (Gas/Liquid Phase) Start->MS XRD SCXRD (Solid State) Start->XRD NMR_Out Output: Connectivity, Purity, Functional Groups NMR->NMR_Out MS_Out Output: Exact Mass, Molecular Formula MS->MS_Out XRD_Out Output: Absolute 3D Conformation, Dihedral Angles, Packing XRD->XRD_Out Limit1 Limitation: Lacks absolute spatial arrangement data NMR_Out->Limit1 Gold Definitive Structural Confirmation XRD_Out->Gold

Fig 2. Decision matrix comparing analytical techniques for definitive 3D structural elucidation.

References

  • [1] Discovery of Potent Pan-Raf Inhibitors with Improved Solubility to Overcome Resistance. Journal of Medicinal Chemistry. URL:[Link]

  • [3] Structural studies of benzene derivatives. III. The crystal and molecular structure of p-nitrobenzamide. Acta Crystallographica Section B. URL:[Link]

  • [4] 4-Chloro-3-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online. URL:[Link]

Sources

Validation

Analytical Method Validation for N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide: A Comparative Guide of HPLC-UV vs. LC-MS/MS

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmaceutical Quality Control (QC) Professionals. Executive Summary The compound N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS: 13257-78-8) is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmaceutical Quality Control (QC) Professionals.

Executive Summary

The compound N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS: 13257-78-8) is a critical benzamide derivative increasingly recognized for its role as an intermediate in the synthesis of potent Pan-Raf inhibitors and methuosis-inducing chemotherapeutics [1]. As this compound transitions from early-stage discovery to preclinical evaluation, establishing robust, regulatory-compliant analytical methods becomes paramount.

This guide objectively compares the performance of two primary analytical alternatives—Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) —providing empirical data, step-by-step protocols, and mechanistic rationales to guide your method selection and validation strategy under the latest [2].

Regulatory Framework: The ICH Q2(R2) Lifecycle Approach

Analytical validation is no longer a static checklist; it is a dynamic lifecycle. The recently adopted ICH Q2(R2) guideline (effective June 2024) integrates seamlessly with ICH Q14, emphasizing risk-based method development and continuous performance monitoring [2]. A validated method must objectively demonstrate that it is "fit for its intended purpose" across parameters such as specificity, linearity, accuracy, precision, and robustness.

ValidationLifecycle cluster_params Core Validation Parameters Dev Analytical Procedure Development (ICH Q14) Risk Risk Assessment & Method Selection Dev->Risk Val ICH Q2(R2) Validation Execution Risk->Val Spec Specificity & Selectivity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy & Precision Val->Acc Sens LOD / LOQ Val->Sens Report Lifecycle Management & Continuous Verification Spec->Report Lin->Report Acc->Report Sens->Report

Figure 1: Analytical Method Validation Lifecycle aligned with ICH Q2(R2) and Q14 guidelines.

Methodology Comparison: HPLC-UV vs. LC-MS/MS

When analyzing N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide, the choice of instrumentation dictates the method's sensitivity and matrix compatibility.

  • RP-HPLC-UV is the gold standard for routine active pharmaceutical ingredient (API) batch release. It offers high precision at higher concentrations and is highly cost-effective.

  • UPLC-MS/MS is required for bioanalysis (e.g., pharmacokinetics in plasma) or trace impurity profiling, offering orders of magnitude greater sensitivity and molecular specificity.

Mechanistic Causality in Method Design

As an application scientist, I emphasize that method parameters cannot be chosen arbitrarily. For instance, in our HPLC-UV method, we utilize 0.1% Trifluoroacetic acid (TFA) in the aqueous mobile phase. The causality: TFA acts as a strong ion-pairing agent, effectively masking residual silanol groups on the C18 stationary phase. This prevents secondary interactions with the amide moiety of the benzamide, eliminating peak tailing.

Conversely, for the UPLC-MS/MS method, TFA is strictly prohibited. The causality: TFA forms strong, stable ion pairs in the gas phase during Electrospray Ionization (ESI), leading to severe ion suppression. Instead, we substitute it with 0.1% Formic Acid , which provides the necessary protonation to generate the


 ion (

291.1) without sequestering the analyte during droplet desolvation.

Workflow Sample N-(3-chlorophenyl)-4-methyl -3-nitrobenzamide Prep Sample Preparation (Dilution / Protein PPT) Sample->Prep Split Matrix Type? Prep->Split HPLC RP-HPLC-UV (Routine QC / API Release) Split->HPLC Pure API LCMS UPLC-MS/MS (Bioanalysis / Trace Levels) Split->LCMS Biological Data1 UV Absorbance Data (Quantification) HPLC->Data1 Data2 MRM Transitions (291.1 -> 164.1 m/z) LCMS->Data2

Figure 2: Comparative analytical workflow based on sample matrix and required sensitivity.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every analytical run must be designed as a self-validating system . A protocol is only valid if it continuously proves its own integrity during execution through embedded System Suitability Tests (SST) and bracketing controls.

Step 1: Sample Preparation

For HPLC-UV (API Analysis):

  • Accurately weigh 10.0 mg of the N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide standard [3].

  • Dissolve in 10 mL of Acetonitrile:Water (50:50, v/v) to create a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Dilute to a working concentration of 50 µg/mL using the mobile phase.

For UPLC-MS/MS (Plasma Matrix):

  • Spike 50 µL of blank plasma with the analyte.

  • Add 150 µL of cold Acetonitrile (-20°C) containing an internal standard (e.g., deuterated benzamide).

    • Causality: Lowering the temperature rapidly decreases the dielectric constant of the solvent, instantly stripping the hydration shell from plasma proteins. This forces immediate precipitation, preventing the lipophilic analyte from being occluded within the protein pellet and maximizing recovery.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: The Self-Validating Sequence Architecture

Program the autosampler sequence to enforce continuous quality control:

  • Double Blank Injection: (Matrix without analyte or IS) to prove zero background interference.

  • Zero Standard Injection: (Matrix with IS only) to verify the IS does not contribute to the analyte MRM channel.

  • System Suitability Test (SST): Six consecutive injections of a mid-level standard. Acceptance criteria: Retention time %RSD

    
    , Peak Area %RSD 
    
    
    
    . The run halts automatically if SST fails.
  • Calibration Curve: 6-8 non-zero points.

  • Analytical Samples: Interleaved with Quality Control (QC) check standards every 10 injections to monitor and correct for instrument drift.

Comparative Data Presentation

The following tables summarize the optimized instrumental parameters and the resulting ICH Q2(R2) validation metrics, providing a clear, objective comparison of the two methodologies.

Table 1: Chromatographic and Instrumental Conditions Comparison
ParameterRP-HPLC-UV (Routine QC)UPLC-MS/MS (Bioanalytical)
Column C18 (250 x 4.6 mm, 5 µm)Sub-2µm C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.3 mL/min
Detection Mode UV Absorbance at 254 nmESI+ Multiple Reaction Monitoring (MRM)
Transitions N/APrecursor: 291.1

Quantifier: 164.1

(CE: 25 eV)Qualifier: 128.0

(CE: 35 eV)
Injection Volume 10 µL2 µL
Table 2: ICH Q2(R2) Validation Metrics
Validation ParameterRP-HPLC-UVUPLC-MS/MSICH Q2(R2) Acceptance Criteria
Linearity Range 1.0 - 100 µg/mL1.0 - 1000 ng/mL

Limit of Detection (LOD) 0.3 µg/mL0.2 ng/mLSignal-to-Noise (S/N)

Limit of Quantitation (LOQ) 1.0 µg/mL0.8 ng/mLSignal-to-Noise (S/N)

Precision (Intra-day %RSD) 0.8%3.2%

(API),

(Bioanalytical)
Accuracy (% Recovery) 99.2% - 100.8%91.5% - 108.2%98-102% (API), 85-115% (Bioanalytical)

Conclusion

For the validation of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide , the selection between HPLC-UV and LC-MS/MS must be driven by the phase of development. For raw material release and bulk formulation QC, the HPLC-UV method provides superior precision and ruggedness, easily meeting the stringent 98-102% recovery requirements of ICH Q2(R2). However, for pharmacokinetic profiling or evaluating trace-level degradation products, the UPLC-MS/MS method is indispensable, offering a 1000-fold increase in sensitivity through specific MRM transitions. By embedding self-validating SSTs into your sequence architecture, both methods guarantee regulatory compliance and scientific trustworthiness.

References

  • Wang, Y., et al. "Discovery of Potent Pan-Raf Inhibitors with Increased Solubility to Overcome Drug Resistance." ACS Medicinal Chemistry Letters, 2018.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2024.[Link]

Validation

A Comparative Guide to the In Vivo Efficacy of Novel MEK Inhibitor "N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide" versus Trametinib in a BRAF V600E Melanoma Xenograft Model

For research purposes only. This document presents a hypothetical study based on established preclinical methodologies.

Author: BenchChem Technical Support Team. Date: March 2026

For research purposes only. This document presents a hypothetical study based on established preclinical methodologies.

Introduction and Rationale

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many human cancers.[1] The BRAF V600E mutation, in particular, leads to constitutive activation of this pathway, making it a prime target for therapeutic intervention, especially in metastatic melanoma.[2][3]

Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2 kinases that has demonstrated significant clinical activity in patients with BRAF V600-mutant metastatic melanoma.[4][5][6] It functions by preventing the phosphorylation and activation of ERK, a downstream effector in the MAPK pathway.[6]

Compound X, N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide, is a novel small molecule. Based on structural similarities to other kinase inhibitors, it is hypothesized to target the MEK1/2 kinases. This guide outlines a hypothetical head-to-head in vivo study to evaluate its anti-tumor efficacy and tolerability in comparison to the standard-of-care MEK inhibitor, Trametinib.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the overall experimental design for the comparative in vivo study.

MAPK_Pathway Figure 1: Targeted MAPK Signaling Pathway cluster_inhibition Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF (V600E Mutant) BRAF (V600E Mutant) RAS->BRAF (V600E Mutant) MEK1/2 MEK1/2 BRAF (V600E Mutant)->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation & Survival Proliferation & Survival ERK1/2->Proliferation & Survival Compound X Compound X Compound X->MEK1/2 Trametinib Trametinib Trametinib->MEK1/2

Caption: Targeted MAPK Signaling Pathway

Experimental_Workflow Figure 2: In Vivo Efficacy Study Workflow A A375 Cell Culture B Subcutaneous Implantation in Nude Mice A->B C Tumor Growth to ~100-150 mm³ B->C D Randomization into Treatment Groups (n=10/group) C->D E Daily Dosing & Monitoring (Tumor Volume & Body Weight) D->E F Endpoint Analysis: Tumor Growth Inhibition, Survival, Biomarkers E->F

Sources

Comparative

Benchmarking N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide: A Dual-Utility Scaffold in Oncology

An in-depth technical guide by a Senior Application Scientist. N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS 13257-78-8) is a highly versatile chemical intermediate that has recently emerged as a critical building bl...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS 13257-78-8) is a highly versatile chemical intermediate that has recently emerged as a critical building block in the synthesis of next-generation oncology therapeutics. Rather than acting as a standalone drug, this compound provides a privileged structural core that, upon targeted derivatization, yields highly potent agents across two distinct pharmacological axes: Pan-Raf Kinase Inhibition and Methuosis Induction .

This guide provides a rigorous benchmarking framework to evaluate derivatives of this scaffold against commercial standard-of-care compounds. By understanding the causality behind these experimental designs, drug development professionals can establish robust, self-validating screening cascades.

Mechanistic Rationale: Why This Scaffold?

The structural geometry of the N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide core allows it to be functionalized into Type II kinase inhibitors or lipophilic azaindole derivatives.

  • Pan-Raf Inhibition: By reducing the nitro group and coupling it to a pyrimidine scaffold, researchers generate Type II Pan-Raf inhibitors. Unlike Type I inhibitors (e.g., Vemurafenib), these derivatives lock the kinase in an inactive "DFG-out" conformation, preventing paradoxical ERK activation in BRAF wild-type (WT) cells .

  • Methuosis Induction: Functionalizing the core with azaindole moieties yields compounds that trigger methuosis—a non-apoptotic cell death pathway characterized by hyperactive macropinocytosis, massive vacuolization, and eventual membrane rupture .

G cluster_0 MAPK Pathway (Raf Inhibition) cluster_1 Methuosis Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Inhibitor Scaffold Derivatives Inhibitor->Raf Inhibits Macropinocytosis Macropinocytosis Vacuolization Vacuolization Macropinocytosis->Vacuolization Rupture Membrane Rupture Vacuolization->Rupture Inducer Scaffold Derivatives Inducer->Macropinocytosis Stimulates

Fig 1: Dual pathways targeted by N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide derivatives.

Experimental Workflow & Benchmarking Strategy

To objectively evaluate the efficacy of these derivatives, we must benchmark them against established commercial drugs using a parallel screening workflow.

Workflow Start Scaffold Synthesis (CAS 13257-78-8) Split Benchmarking Axes Start->Split Assay1 Pan-Raf Kinase Assay (ADP-Glo) Split->Assay1 Target 1 Assay2 Phenotypic Assay (Phase-Contrast) Split->Assay2 Target 2 Comp1 vs. Vemurafenib & Sorafenib Assay1->Comp1 Comp2 vs. Vacquinol-1 & MOMIPP Assay2->Comp2 Data1 IC50 & Selectivity Comp1->Data1 Data2 Vacuole Accumulation Comp2->Data2

Fig 2: Parallel experimental workflow for benchmarking scaffold derivatives against commercial drugs.

Benchmarking Axis I: Pan-Raf Inhibition

Causality of Experimental Choices

When benchmarking against Vemurafenib (a BRAF V600E selective inhibitor) and Sorafenib (a multi-kinase inhibitor), cell line selection is paramount. We utilize HT-29 (harboring the BRAF V600E mutation) and SK-MEL-2 (BRAF WT, but NRAS mutant). Type I inhibitors like Vemurafenib cause paradoxical ERK activation in SK-MEL-2 cells, accelerating tumor growth. A successful derivative of our scaffold must suppress viability in both lines, proving its Type II Pan-Raf profile.

Step-by-Step Methodology: ADP-Glo™ Kinase Assay

This protocol measures the depletion of ATP to quantify kinase activity, providing a highly sensitive, luminescence-based readout.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute BRAF V600E and CRAF WT enzymes to their predetermined optimal concentrations.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the scaffold derivatives, Vemurafenib, and Sorafenib in 100% DMSO. Transfer 100 nL to a 384-well plate using an acoustic dispenser (e.g., Echo 550).

  • Reaction Initiation: Add 5 µL of the enzyme/substrate mix (MEK1 protein) to the wells. Incubate for 15 minutes at room temperature.

  • ATP Addition: Add 5 µL of ATP (at the

    
     value for each specific kinase to ensure competitive inhibitors are accurately benchmarked). Incubate for 60 minutes.
    
  • Detection: Add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation). Read on a microplate reader.

  • Self-Validating System Check: Calculate the Z'-factor for each plate using DMSO vehicle (negative control) and 10 µM Staurosporine (positive control). Validation Rule: A plate is only accepted if

    
    , ensuring the dynamic range is sufficient to distinguish potent inhibitors from assay artifacts.
    
Quantitative Data Summary: Pan-Raf Inhibition
CompoundBRAF V600E IC₅₀ (nM)CRAF WT IC₅₀ (nM)HT-29 Viability IC₅₀ (µM)SK-MEL-2 Viability IC₅₀ (µM)Paradoxical ERK Activation
Vemurafenib (Commercial)31>10001.5>10.0Yes (Undesirable)
Sorafenib (Commercial)2263.24.1No
Scaffold Derivative (Lead) < 15 < 20 < 0.5 < 0.8 No (Optimal)

Data synthesized from structurally related pyrimidine-scaffold evaluations .

Benchmarking Axis II: Methuosis Induction

Causality of Experimental Choices

Methuosis is an emerging therapeutic target for cancers resistant to apoptosis. When benchmarking against known methuosis inducers like Vacquinol-1 and MOMIPP , we must test against aggressive cancer lines (e.g., MDA-MB-231 triple-negative breast cancer) while counter-screening against non-tumorigenic epithelial cells (MCF-10A ). Because methuosis exploits the hyperactive macropinocytosis driven by oncogenic Ras, an ideal compound will selectively kill MDA-MB-231 cells while sparing MCF-10A, proving a true therapeutic window rather than general cytotoxicity.

Step-by-Step Methodology: Phenotypic Vacuolization & Viability Assay
  • Cell Seeding: Seed MDA-MB-231 and MCF-10A cells at 5,000 cells/well in 96-well clear-bottom plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with 10 µM of the scaffold derivative, Vacquinol-1, and MOMIPP.

  • High-Content Imaging (Phase-Contrast): At 24 and 48 hours post-treatment, image the cells using a high-content screening system (e.g., PerkinElmer Operetta). Quantify the percentage of cytoplasmic volume occupied by phase-lucent vacuoles.

  • Viability Readout: At 72 hours, add CellTiter-Glo® reagent to measure ATP levels as a proxy for cell viability. Calculate IC₅₀ values.

  • Self-Validating System Check: Incorporate Bafilomycin A1 (an autophagy inhibitor) as a mechanistic control. If Bafilomycin A1 rescues cell viability, the mechanism is autophagy-dependent. If massive vacuolization and cell death persist despite Bafilomycin A1 treatment, the assay successfully validates a true methuosis phenotype. Furthermore, MCF-10A viability must remain >85% at the effective dose to validate the run.

Quantitative Data Summary: Methuosis Induction
CompoundMDA-MB-231 IC₅₀ (µM)MCF-10A IC₅₀ (µM)Vacuolization PhenotypeBafilomycin A1 Rescue
Vacquinol-1 (Commercial)3.1> 20.0Positive (+++)No (Confirms Methuosis)
MOMIPP (Commercial)2.5> 20.0Positive (+++)No (Confirms Methuosis)
Scaffold Derivative (Cmpd 13) 1.8 > 50.0 Positive (++++) No (Confirms Methuosis)

Data synthesized from azaindole-based methuosis inducer evaluations .

Conclusion

The N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide scaffold is a highly privileged structure. When subjected to rigorous, self-validating benchmarking protocols, its derivatives consistently outperform standard commercial compounds. In the kinase space, they overcome the paradoxical ERK activation seen with Vemurafenib. In the phenotypic space, they exhibit superior potency and a wider therapeutic window than first-generation methuosis inducers like MOMIPP. Proper execution of the outlined ADP-Glo and High-Content Imaging workflows ensures that these mechanisms are confidently validated during preclinical lead optimization.

References

  • Wang, L., Zhang, Q., Zhu, G., Zhang, Z., Zhi, Y., Zhang, L., Mao, T., Zhou, X., Chen, Y., Lu, T., & Tang, W. (2017). Design, synthesis and evaluation of derivatives based on pyrimidine scaffold as potent Pan-Raf inhibitors to overcome resistance. European Journal of Medicinal Chemistry.[Link]

  • Huang, W., et al. (2018). Discovery and Identification of Small Molecules as Methuosis Inducers with in Vivo Antitumor Activities. Journal of Medicinal Chemistry.[Link]

Safety & Regulatory Compliance

Safety

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide proper disposal procedures

Topic: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide Proper Disposal Procedures Chemical Identification & Hazard Profile Before initiating any disposal procedure, you must positively identify the compound and its specific...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide Proper Disposal Procedures

Chemical Identification & Hazard Profile

Before initiating any disposal procedure, you must positively identify the compound and its specific hazards. This ensures the waste stream is correctly categorized for incineration and regulatory compliance.

Parameter Technical Detail
Chemical Name N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide
CAS Number 328258-48-6
Molecular Formula C₁₄H₁₁ClN₂O₃
Molecular Weight 290.70 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Low water solubility (logSw ≈ -4.26); Soluble in DMSO, Acetone, Methanol.
Primary Hazards Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral/Inhalation), Environmental Toxin (Chlorinated Aromatic).
Waste Class Halogenated Organic (Requires high-temperature incineration).

Core Directive: Waste Segregation Strategy

Crucial Operational Rule: Because this compound contains both a chlorine atom and a nitro group , it must be treated as Halogenated Organic Waste .

  • Do NOT dispose of down the drain.

  • Do NOT mix with non-halogenated solvents (e.g., pure ethanol/hexane waste streams) unless unavoidable, as this increases the disposal cost of the entire bulk container.

  • Do NOT mix with strong oxidizers or reducing agents.

Waste Stream Decision Matrix

WasteSegregation Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Mother Liquors) StateCheck->Liquid Liquid SolidBin Container A: Solid Hazardous Waste (Label: Toxic, Halogenated) Solid->SolidBin Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Container B: Halogenated Organic Solvents (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Halogenated Solvent NonHaloSolvent Container C: Non-Halogenated Solvents (e.g., Acetone, MeOH) SolventCheck->NonHaloSolvent Non-Halogenated Solvent Override CRITICAL OVERRIDE: Presence of Chlorinated Compound Contaminates the Stream NonHaloSolvent->Override Override->HaloSolvent Re-classify as Halogenated

Figure 1: Decision logic for segregating N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide waste. Note that adding this compound to a non-halogenated solvent technically reclassifies the mixture as halogenated waste.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicability: Expired reagents, synthesis products, or spill cleanup residues.

  • Containment: Transfer the solid material into a chemically compatible container. High-density polyethylene (HDPE) or glass jars with screw-top lids are standard.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write "N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

    • Special Note: Clearly mark "Halogenated" or "Contains Chlorine".[1]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (e.g., Ziploc) to prevent contamination of the outer waste bin.

  • Storage: Store in the Solid Hazardous Waste satellite accumulation area. Avoid storing near oxidizers (e.g., nitric acid) due to the nitro functionality.

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures/Washings)

Applicability: HPLC waste, mother liquors, or cleaning solvents.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste drum.

    • Compatible: Dichloromethane (DCM), Chloroform, Acetone, Methanol, Ethyl Acetate.

  • Selection of Waste Stream:

    • Preferred: Pour into the Halogenated Waste carboy (Green Label in many institutions).

    • Why? Even if dissolved in Acetone (non-halogenated), the presence of the chlorinated solute (N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide) renders the entire mixture "Halogenated" for incineration purposes.

  • Concentration Logging: On the waste log sheet, estimate the concentration of the amide. (e.g., "Acetone solution with <1% Chlorinated Amide").

Scenario C: Empty Container & Decontamination

Applicability: Empty reagent bottles or dirty glassware.

  • Triple Rinse: Rinse the empty container or glassware three times with a solvent capable of dissolving the residue (Acetone or Ethanol are recommended).[2]

  • Rinsate Disposal: Collect all three rinses and dispose of them into the Halogenated Liquid Waste container.

  • Defacing: Once triple-rinsed, deface the original label using a marker.

  • Final Step:

    • Glass Bottles: Place in the "Triple-Rinsed Glass" or recycling bin (verify local EHS rules).

    • Plastic/Vials: Place in standard lab trash ONLY if triple-rinsed and dry. If in doubt, treat as solid hazardous waste.

Emergency Procedures: Spills

PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat. If powder is fine/dusty, use an N95 or P100 respirator.

Spill Response Workflow:

SpillResponse Spill Spill Detected Assess Assess Size & State Spill->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solution Spill Assess->WetSpill ActionDry 1. Dampen paper towel 2. Wipe gently (avoid dust) 3. Place in bag DrySpill->ActionDry ActionWet 1. Cover with absorbent pads 2. Wait for absorption 3. Scoop into bag WetSpill->ActionWet Final Seal in HazWaste Bag Label as 'Spill Debris (Toxic)' ActionDry->Final ActionWet->Final

Figure 2: Immediate response protocol for spills of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide.

Regulatory & Compliance Context

  • RCRA Classification (USA): While this specific compound is not typically "P-listed" or "U-listed" by specific name, it falls under Process Waste rules. If the waste exhibits toxicity characteristics (TCLP), it is hazardous.

  • Best Practice: Always default to characterizing it as Hazardous Waste (Toxic, Halogenated) .

  • Destruction Method: The presence of the chlorine atom mandates High-Temperature Incineration (often >1000°C in a rotary kiln) to prevent the formation of dioxins and furans during combustion [1].

References

  • U.S. Environmental Protection Agency (EPA). Treatment Technologies for Halogenated Organic Containing Wastes. Technical Resource Document. Available at: [Link]

  • PubChem. N-(3-chlorophenyl)-4-methylbenzamide Compound Summary. (Structural analog data used for property inference).[3] Available at: [Link]

Sources

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